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  • Product: 2-Chloro-N-(2,6-diisopropylphenyl)acetamide
  • CAS: 20781-86-6

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-N-(2,6-diisopropylphenyl)acetamide

For the attention of: Researchers, Scientists, and Drug Development Professionals Introduction 2-Chloro-N-(2,6-diisopropylphenyl)acetamide is a substituted aromatic amide that belongs to a class of compounds widely recog...

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-N-(2,6-diisopropylphenyl)acetamide is a substituted aromatic amide that belongs to a class of compounds widely recognized for their utility as synthetic intermediates.[1] The presence of a reactive chloroacetyl group combined with a sterically hindered diisopropylaniline moiety makes it a valuable precursor for the synthesis of a variety of more complex molecules, including those with potential biological activity.[1] Understanding the fundamental physicochemical properties of this compound is paramount for its effective use in synthetic chemistry, for process optimization, and for predicting its behavior in various experimental and physiological environments.

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 2-Chloro-N-(2,6-diisopropylphenyl)acetamide. In instances where experimental data for the title compound is not publicly available, we will draw upon data from its close structural analogs, 2-Chloro-N-(2,6-dimethylphenyl)acetamide and 2-Chloro-N-(2,6-diethylphenyl)acetamide, to provide context and informed estimations. This guide is designed to be a practical resource, offering not only data but also the rationale behind experimental methodologies and the interpretation of analytical results.

Molecular Structure and Identification

The foundational step in characterizing any chemical entity is to establish its structure and fundamental identifiers.

Caption: Molecular structure of 2-Chloro-N-(2,6-diisopropylphenyl)acetamide.

Table 1: Chemical Identification

IdentifierValueSource
IUPAC Name 2-chloro-N-[2,6-di(propan-2-yl)phenyl]acetamide[2]
CAS Number 20781-86-6[2][3]
Molecular Formula C₁₄H₂₀ClNO[2]
Molecular Weight 253.77 g/mol [2]
Canonical SMILES CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)CCl[2]
InChIKey SQSUDYRMZQRNEX-UHFFFAOYSA-N[2]

Physicochemical Properties: Data and Context

The physicochemical properties of a compound dictate its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, as well as its behavior in synthetic reactions. While experimental data for 2-Chloro-N-(2,6-diisopropylphenyl)acetamide is sparse, we can leverage computed values and data from its lower alkyl homologs to build a comprehensive profile.

Table 2: Summary of Physicochemical Properties

Property2-Chloro-N-(2,6-diisopropylphenyl)acetamide (Predicted/Computed)2-Chloro-N-(2,6-dimethylphenyl)acetamide (Experimental)2-Chloro-N-(2,6-diethylphenyl)acetamide (Experimental)
Melting Point (°C) Not available143 - 151135 - 136[4]
Boiling Point (°C) Not available311 - 317Not available
Water Solubility Predicted to be lowInsoluble[5][6]Not available
logP (Octanol/Water) Not available1.97 - 2.55~2.5 (Computed)[4]
pKa (acidic) Not available~11.6 - 12.9 (Predicted)[5][7]Not available

Note: The data for the dimethyl and diethyl analogs are provided for comparative purposes. Sources for this data can be found in the references section.[4][5][6][7][8]

Expert Insights on Physicochemical Trends
  • Melting Point: The melting point is influenced by the crystal lattice energy and molecular symmetry. The experimental melting points of the dimethyl and diethyl analogs are relatively high, suggesting a stable crystal packing. It is reasonable to expect that 2-Chloro-N-(2,6-diisopropylphenyl)acetamide will also be a solid at room temperature with a melting point in a similar range, potentially influenced by the increased steric bulk of the isopropyl groups.

  • Solubility: The presence of the large, hydrophobic diisopropylphenyl group and the chloroalkane moiety suggests that the title compound will have low aqueous solubility.[9] Conversely, it is expected to be soluble in common organic solvents such as chloroform, dichloromethane, and to a lesser extent, methanol and DMSO, which is consistent with the observed solubilities of its analogs.[5]

  • Lipophilicity (logP): The octanol-water partition coefficient (logP) is a critical parameter in drug development, influencing membrane permeability and protein binding. The logP values of the analogs suggest that 2-Chloro-N-(2,6-diisopropylphenyl)acetamide is a lipophilic compound. The addition of two isopropyl groups compared to two methyl groups would be expected to increase the logP value further.

  • pKa: The amide proton is weakly acidic, with a high predicted pKa, meaning it will not significantly ionize under physiological conditions. The nitrogen atom is not basic due to the delocalization of its lone pair into the adjacent carbonyl group.

Experimental Protocols for Physicochemical Characterization

To ensure scientific integrity, the determination of these physicochemical properties must follow validated and reproducible protocols. The following are standard methodologies applicable to the characterization of 2-Chloro-N-(2,6-diisopropylphenyl)acetamide.

Workflow for Physicochemical Characterization

Physicochemical_Characterization_Workflow cluster_0 Sample Preparation cluster_1 Property Determination cluster_2 Data Analysis start Pure, Dry Sample mp Melting Point (DSC) start->mp sol Solubility (OECD 105) start->sol logp LogP (Shake-Flask) start->logp mp_data Melting Onset & Peak mp->mp_data sol_data Concentration Analysis sol->sol_data logp_data Partition Coefficient Calculation logp->logp_data

Caption: General workflow for the experimental determination of key physicochemical properties.

Melting Point Determination by Differential Scanning Calorimetry (DSC)

Rationale: DSC is a highly accurate and reproducible method for determining the melting point and purity of a crystalline solid.[10] It measures the heat flow required to raise the temperature of a sample compared to a reference. The melting point is observed as an endothermic event.[10]

Protocol (based on ASTM D3418): [10][11]

  • Calibration: Calibrate the DSC instrument for temperature and heat flow using high-purity indium and/or zinc standards.[12]

  • Sample Preparation: Accurately weigh 2-5 mg of dry, finely powdered 2-Chloro-N-(2,6-diisopropylphenyl)acetamide into a Tzero aluminum pan. Hermetically seal the pan.[13]

  • Reference Preparation: Prepare an empty, sealed Tzero aluminum pan as the reference.[13]

  • Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate.

  • Thermal Program: Equilibrate the sample at a temperature well below the expected melting point. Ramp the temperature at a constant rate (e.g., 10 °C/min) through the melting transition.[10]

  • Data Analysis: Determine the onset temperature of the melting endotherm. This is reported as the melting point. The peak temperature and the enthalpy of fusion (ΔHfus) should also be recorded.[11]

Aqueous Solubility Determination (Shake-Flask Method)

Rationale: The shake-flask method is the "gold standard" for determining the water solubility of compounds and is described in OECD Test Guideline 105.[14][15] It involves creating a saturated solution of the compound in water and then measuring its concentration.[15]

Protocol (based on OECD TG 105): [15]

  • Preliminary Test: A preliminary test is conducted to estimate the approximate solubility and the time required to reach equilibrium.

  • Equilibration: Add an excess amount of 2-Chloro-N-(2,6-diisopropylphenyl)acetamide to a known volume of deionized water in a flask. Agitate the mixture at a constant temperature (e.g., 20 °C) for a period determined in the preliminary test (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Separate the undissolved solid from the aqueous phase by centrifugation or filtration. Care must be taken to avoid including any solid particles in the sample for analysis.

  • Quantification: Analyze the concentration of the compound in the aqueous phase using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Replicate and Report: The experiment should be performed in triplicate, and the average solubility is reported in g/L or mol/L.

Octanol-Water Partition Coefficient (logP) Determination (Shake-Flask Method)

Rationale: The shake-flask method is the traditional and most reliable method for determining the logP value.[16][17] It directly measures the partitioning of a compound between two immiscible phases, n-octanol and water.[17]

Protocol (based on OECD TG 107):

  • Phase Saturation: Pre-saturate n-octanol with water and water with n-octanol by shaking them together for 24 hours, followed by separation.

  • Partitioning: Dissolve a known amount of 2-Chloro-N-(2,6-diisopropylphenyl)acetamide in the n-octanol-saturated water. Add an equal volume of water-saturated n-octanol.

  • Equilibration: Shake the mixture at a constant temperature until equilibrium is reached (typically several hours).

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

  • Quantification: Carefully sample both the aqueous and n-octanol phases and determine the concentration of the compound in each phase using a suitable analytical method like HPLC-UV.

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P. The experiment should be performed at different initial concentrations to ensure the value is independent of concentration.[18]

Spectroscopic and Analytical Characterization

Spectroscopic techniques provide invaluable information about the molecular structure and purity of a compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.[19]

  • ¹H NMR: The proton NMR spectrum of 2-Chloro-N-(2,6-diisopropylphenyl)acetamide is expected to show distinct signals corresponding to the different types of protons. Key expected resonances include:

    • A singlet for the amide N-H proton (typically in the region of 7.5-8.5 ppm).[20]

    • A singlet for the two protons of the -CH₂Cl group (around 4.0-4.5 ppm).

    • Multiplets for the aromatic protons on the phenyl ring.

    • A septet for the two methine (-CH) protons of the isopropyl groups.

    • A doublet for the twelve methyl (-CH₃) protons of the isopropyl groups.[21]

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule. Key expected resonances include:

    • A signal for the carbonyl carbon (C=O) in the amide group (typically in the region of 160-170 ppm).

    • A signal for the carbon of the -CH₂Cl group.

    • Signals for the aromatic carbons.

    • Signals for the methine and methyl carbons of the isopropyl groups.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.[22]

  • Key Expected Absorptions:

    • N-H Stretch: A sharp peak around 3300-3500 cm⁻¹ corresponding to the stretching of the N-H bond in the secondary amide.[23]

    • C=O Stretch (Amide I band): A strong, sharp absorption band typically between 1630 and 1690 cm⁻¹ due to the carbonyl stretch.[20][23]

    • N-H Bend (Amide II band): An absorption band around 1510-1580 cm⁻¹ resulting from the N-H bending vibration.[23]

    • C-H Stretches: Absorptions just below 3000 cm⁻¹ for the sp³ C-H bonds and just above 3000 cm⁻¹ for the aromatic sp² C-H bonds.

    • C-Cl Stretch: A peak in the fingerprint region, typically between 600 and 800 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.[24]

  • Expected Fragmentation:

    • Molecular Ion Peak (M+): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (253.77 g/mol ).

    • Isotope Pattern: Due to the presence of chlorine, a characteristic M+2 peak with an intensity of approximately one-third of the M+ peak is expected, arising from the ³⁷Cl isotope.[25]

    • Fragmentation: Common fragmentation pathways would include the loss of the chlorine atom, the chloroacetyl group, and fragmentation of the isopropyl groups.

Stability and Handling

  • Stability: The compound is expected to be stable under standard storage conditions (cool, dry, well-ventilated area).

  • Handling Precautions: As with many chlorinated organic compounds and acetamides, appropriate personal protective equipment (PPE) should be worn, including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.

Applications in Research and Development

2-Chloro-N-alkyl/aryl acetamides are a crucial class of organic compounds that serve as versatile precursors in synthetic chemistry.[1] The reactivity of the C-Cl bond makes it susceptible to nucleophilic substitution, allowing for the introduction of a wide variety of functional groups. This makes 2-Chloro-N-(2,6-diisopropylphenyl)acetamide a valuable building block for the synthesis of more complex molecules, including various heterocyclic compounds which are often investigated for their biological activities.[1] Given its structural similarity to the core of some local anesthetics (e.g., lidocaine, which is a 2-acetamido-N-(2,6-dimethylphenyl) derivative), this compound and its derivatives are of interest in medicinal chemistry research.

Conclusion

2-Chloro-N-(2,6-diisopropylphenyl)acetamide is a valuable chemical intermediate whose full experimental characterization is still emerging in the public domain. This guide has synthesized the available computed data, contextualized it with experimental data from close structural analogs, and provided a framework of standard, validated protocols for its comprehensive physicochemical analysis. By understanding these properties and the methodologies to determine them, researchers and drug development professionals can more effectively utilize this compound in their synthetic and developmental endeavors, ensuring both scientific rigor and operational safety.

References

  • OECD. (2025, October 14). OECD Opens Public Consultation on Draft Test Guideline for Nanomaterial Solubility & Dissolution. Nanotechnology Industries Association. [Link]

  • Hoh, E., & Hites, R. A. (2010). Advances in the Analysis of Persistent Halogenated Organic Compounds. In Comprehensive Analytical Chemistry (Vol. 55, pp. 29-55). Elsevier.
  • OECD. (2025, September 30). Draft Test Guideline on Determination of the Solubility and Dissolution Rate of Nanomaterials for Environmental Fate Assessment. [Link]

  • Droge, S. T. J., & Goss, K.-U. (2013). Determining the water solubility of difficult-to-test substances: A tutorial review. Chemosphere, 93(6), 979-991.
  • Westlab Canada. (2023, May 8). Measuring the Melting Point. [Link]

  • FILAB. (n.d.). OECD 105 solubility test in the laboratory. [Link]

  • OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. [Link]

  • LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts. [Link]

  • Shults, M. (2018). LogP / LogD shake-flask method v1. ResearchGate. [Link]

  • Sangster, J. (2022, August 25). Methods for Determination of Lipophilicity. Encyclopedia.pub. [Link]

  • Chen, X., & Du, Y. (2020). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. ACS Omega, 5(15), 8683–8692. [Link]

  • Scribd. (n.d.). Halogen Fragmentation in Mass Spectrometry. [Link]

  • protocols.io. (n.d.). LogP / LogD shake-flask method. [Link]

  • Szalontai, G. (2013, May 31). Conformational behaviour of acetamide derivatives studied by NMR spectroscopic and computational methods. Repository of the Academy's Library. [Link]

  • Takács-Novák, K., & Avdeef, A. (1996). Interlaboratory study of log P determination by shake-flask and potentiometric methods. Journal of Pharmaceutical and Biomedical Analysis, 14(11), 1405-1413.
  • JenaLib. (n.d.). Determination of Secondary Structure in Proteins by FTIR Spectroscopy. [Link]

  • Subirats, X., et al. (2007). Critical comparison of shake-flask, potentiometric and chromatographic methods for lipophilicity evaluation (log Po/w) of neutral and ionizable drugs. Journal of Pharmaceutical and Biomedical Analysis, 44(3), 645-655.
  • Singh, B. R. (2007). Fourier transform infrared analysis of amide III bands of proteins for the secondary structure estimation. Analytical Biochemistry, 360(2), 307-310.
  • Gowda, B. T., et al. (2007). 1H and 13C NMR Spectral Studies on N-(Aryl)-Substituted Acetamides, C6H5NHCOCH3-iXi and 2/4-XC6H4NHCOCH3-iXi (where X = Cl or CH3 and i = 0, 1, 2 or 3).
  • Hodul, J. (2019, February). Standard Operating Procedure Differential Scanning Calorimeter (DSC) in POWER Laboratory Model TA Q-20. Purdue College of Engineering. [Link]

  • Cereda, A., et al. (1993). FTIR spectroscopic analysis of the amide and acid bands of ganglioside GM1, in pure form and in mixtures with DMPC. Chemistry and Physics of Lipids, 66(1-2), 11-23.
  • Lutsik, U. A., & V'yunov, K. A. (2007). Mass spectrometry of halogen-containing organic compounds. Russian Chemical Reviews, 76(8), 729-748.
  • Hunt, I. (n.d.). Ch13 - Mass Spectroscopy. University of Calgary. [Link]

  • Intertek. (n.d.). Differential Scanning Calorimeter ASTM D3418, ASTM E1356, ISO 11357. [Link]

  • LibreTexts. (2022, September 24). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Chemistry LibreTexts. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2363774, 2-Chloro-N-(2,6-diisopropylphenyl)acetamide. [Link]

  • Wang, Y., et al. (2023). Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinesterase inhibitors. Scientific Reports, 13(1), 4875.
  • Torontech. (2025, May 19). Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. [Link]

  • USP. (n.d.). Evaluation of USP melting point standards by differential scanning calorimetry. ResearchGate. [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.
  • Cheméo. (n.d.). Chemical Properties of Acetamide, 2-chloro-N-(2,6-diethylphenyl)- (CAS 6967-29-9). [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 96338, 2-chloro-N-(2,6-diethylphenyl)acetamide. [Link]

  • U.S. Environmental Protection Agency. (n.d.). 2-Chloro-N-(2,6-dimethylphenyl)acetamide Properties. CompTox Chemicals Dashboard. [Link]

  • ChemSynthesis. (2025, May 20). 2-chloro-N-(2,6-dimethylphenyl)-N-(isothiocyanatomethyl)acetamide. [Link]

  • ChemBK. (2024, April 10). 2-Chloro-N-(2,6-dimethylphenyl)acetamide. [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-chloro-N-[2-(phenylamino)phenyl]-acetamide. [Link]

  • Gowda, B. T., et al. (2008). 2-Chloro-N-(2,6-dimethylphenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 64(2), o286.
  • Gwarda, M., et al. (2024).

Sources

Exploratory

An In-depth Technical Guide to the Thermal Stability and Decomposition of Chloroacetanilide Intermediates

Abstract This technical guide provides a comprehensive examination of the thermal stability and decomposition characteristics of chloroacetanilide intermediates, a class of compounds critical to the synthesis of numerous...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive examination of the thermal stability and decomposition characteristics of chloroacetanilide intermediates, a class of compounds critical to the synthesis of numerous pharmaceuticals and agrochemicals. Recognizing the paramount importance of thermal hazard assessment in process development and safety, this document synthesizes fundamental principles, field-proven analytical methodologies, and available data. While specific decomposition temperatures for many N-aryl chloroacetanilides are not widely published, this guide equips researchers, process chemists, and drug development professionals with the foundational knowledge and detailed experimental protocols required to perform a robust thermal stability assessment. We delve into the core analytical techniques—Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)—explaining not just the "how" but the "why" behind experimental design and data interpretation. This guide is structured to serve as both a reference and a practical manual for ensuring the safe handling, processing, and storage of these vital chemical building blocks.

The Imperative of Thermal Stability in Chemical Synthesis

Chloroacetanilides: Versatile Intermediates

Chloroacetanilides, characterized by an N-aryl acetamide backbone with a chlorine substituent on the acetyl group (e.g., 2-chloro-N-phenylacetamide), are foundational intermediates in organic synthesis. Their utility stems from the reactive C-Cl bond, which allows for facile nucleophilic substitution, making them ideal precursors for constructing more complex molecules.[1][2] This reactivity is harnessed in the production of a wide array of commercial products, including herbicides like alachlor and propachlor, and is integral to the synthesis pathways of various pharmaceutical agents.[3][4] The synthesis of these intermediates often involves the chloroacetylation of an aromatic amine, a process that itself requires careful temperature control.[5][6]

Why Thermal Stability is a Critical-to-Quality and Safety Attribute

In any chemical process, from laboratory-scale research to full-scale manufacturing, understanding the thermal stability of all reactants, intermediates, and products is non-negotiable. An uncontrolled thermal decomposition can lead to a runaway reaction, resulting in a rapid increase in temperature and pressure within a reactor, potentially causing catastrophic equipment failure and release of hazardous materials.[7][8] For chloroacetanilide intermediates, thermal decomposition can generate highly toxic and corrosive fumes, such as hydrogen chloride (HCl), phosgene, and various nitrogen oxides (NOx).[9][10][11]

The Occupational Safety and Health Administration (OSHA) mandates that process safety information include data on the thermal and chemical stability of materials involved.[8][12] This knowledge is crucial for:

  • Defining Safe Operating Limits: Establishing maximum temperatures for reactions, distillations, and drying processes.

  • Preventing Runaway Reactions: Identifying potential thermal hazards that could be triggered by process deviations.

  • Ensuring Product Quality: Preventing degradation that can lead to impurities and reduced yield.

  • Informing Storage and Handling Procedures: Dictating appropriate conditions for long-term stability and safe transport.

Core Analytical Techniques for Thermal Hazard Assessment

The two cornerstone techniques for evaluating thermal stability are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). When used in concert, they provide a comprehensive picture of how a material behaves as a function of temperature.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[13][14] The output, a thermogram, plots mass percentage against temperature. A loss in mass indicates a decomposition or volatilization event. The onset temperature of this mass loss is a critical indicator of the lower limit of a substance's thermal stability.[13]

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow required to increase the temperature of a sample and a reference material as a function of temperature.[4][15] It is used to detect thermal events such as melting, crystallization, and decomposition, which manifest as endothermic (heat absorbing) or exothermic (heat releasing) peaks in the DSC thermogram.[4][15] A sharp exothermic peak occurring after the melt is a strong indicator of a potentially hazardous decomposition.

The diagram below illustrates a logical workflow for a comprehensive thermal hazard assessment using these core techniques.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Data Analysis & Hazard Identification cluster_2 Phase 3: Mitigation & Process Safety A Sample Preparation & Characterization (5-10 mg) B Perform TGA Analysis (e.g., 10 °C/min ramp) A->B C Perform DSC Analysis (e.g., 10 °C/min ramp) A->C D Analyze TGA Data: Determine Onset of Mass Loss (Td) B->D E Analyze DSC Data: Identify Melting Point (Tm) Identify Decomposition Exotherm (Texo) C->E F Correlate TGA & DSC: Does mass loss coincide with exotherm? D->F E->F G Assess Hazard Level: Is Texo sharp and close to Tm? F->G H Define Maximum Safe Operating Temperature G->H I Develop Safe Handling & Storage Protocols H->I J Inform Process Design (e.g., cooling capacity, quench systems) H->J

Caption: Workflow for Comprehensive Thermal Hazard Assessment.

Thermal Properties of Key Chloroacetanilide Intermediates

Below is a summary of available data for several key compounds. The absence of a decomposition point indicates that this data is not specified in widely available safety data sheets or peer-reviewed literature.

Compound NameStructureCAS NumberMelting Point (°C)Onset Decomposition Temp. (°C)
2-Chloroacetamide 2-Chloroacetamide structure79-07-2119 - 120[11]~148[16]
N-(2-chlorophenyl)acetamide (o-Chloroacetanilide)o-Chloroacetanilide structure533-17-587 - 88[4][16]Data Not Available
N-(3-chlorophenyl)acetamide (m-Chloroacetanilide)m-Chloroacetanilide structure588-07-877 - 81[3][4]Data Not Available
N-(4-chlorophenyl)acetamide (p-Chloroacetanilide)p-Chloroacetanilide structure539-03-7178 - 179[4][14]Data Not Available[9][15][17]
2-Chloro-N-phenylacetamide 2-Chloro-N-phenylacetamide structure587-65-5136 - 139[18]Data Not Available
Propachlor (2-chloro-N-isopropylacetanilide)Propachlor structure1918-16-777[19]> 170[19]

Field-Proven Experimental Protocols

The following protocols provide a robust, self-validating framework for determining the thermal stability of chloroacetanilide intermediates.

Protocol: Determination of Decomposition Onset by TGA

Objective: To determine the temperature at which the sample begins to exhibit significant mass loss, known as the onset decomposition temperature (Td).

Methodology:

  • Instrument Calibration: Ensure the TGA instrument's mass and temperature are calibrated according to manufacturer specifications. Typically, this involves running standards like calcium oxalate and certified weights.

  • Sample Preparation: Accurately weigh 5-10 mg of the chloroacetanilide sample into a clean, tared TGA pan (ceramic or platinum pans are recommended). Ensure an even distribution of the sample at the bottom of the pan.

  • Atmosphere and Flow Rate: Set the purge gas to high-purity nitrogen at a flow rate of 50-100 mL/min. An inert atmosphere is crucial for studying the intrinsic thermal stability without the influence of oxidation.

  • Temperature Program:

    • Equilibrate the sample at 30 °C for 5 minutes to ensure thermal stability before the ramp.

    • Ramp the temperature from 30 °C to a final temperature well above the expected decomposition (e.g., 500 °C) at a constant heating rate of 10 °C/min.

      • Causality Explanation: A 10 °C/min heating rate is a standard practice that balances good resolution with reasonable experiment time. Slower rates can provide higher resolution of thermal events, while faster rates can shift decomposition to higher temperatures. Consistency is key for comparing results.

  • Data Analysis:

    • Plot the mass (%) versus temperature (°C).

    • Calculate the first derivative of the mass loss curve (DTG curve). The peak of the DTG curve indicates the temperature of the maximum rate of mass loss.

    • Determine the onset temperature (Td) using the tangent method on the initial mass loss step of the TGA curve. This temperature represents the initiation of decomposition.

Protocol: Characterization of Thermal Events by DSC

Objective: To identify the melting point (Tm) and characterize any exothermic or endothermic events, particularly decomposition exotherms.

Methodology:

  • Instrument Calibration: Calibrate the DSC for temperature and enthalpy using a certified standard, such as high-purity indium.

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan.

    • Causality Explanation: Hermetically sealed pans are critical. They contain any evolved gases during decomposition, ensuring that the measured heat flow is representative of the total energy change and preventing contamination of the instrument. A pinhole in the lid may be used if studying vaporization is the goal, but for decomposition hazard analysis, containment is preferred.

  • Atmosphere and Flow Rate: Use a nitrogen purge at 50 mL/min to maintain an inert environment.

  • Temperature Program:

    • Equilibrate at 30 °C for 5 minutes.

    • Ramp the temperature from 30 °C to a final temperature approximately 50-100 °C above the Td determined by TGA, at a heating rate of 10 °C/min.

  • Data Analysis:

    • Plot heat flow (W/g) versus temperature (°C).

    • Identify the endothermic peak corresponding to the melting point. The peak onset provides the Tm.

    • Carefully examine the post-melt region for any exothermic peaks. A sharp, significant exotherm is a strong warning sign of a hazardous decomposition. Note the onset temperature of this exotherm (Texo).

    • Integrate the area under the melting peak to determine the heat of fusion (ΔHfus).

Mechanistic Insights and Hazard Mitigation

Potential Decomposition Pathways

The thermal decomposition of chloroacetanilides can be complex. While detailed mechanisms are compound-specific, a plausible initial step involves the homolytic cleavage of the weakest bonds in the molecule. The C-Cl bond is a likely candidate for initial cleavage, which would generate a radical species.

G cluster_0 Initial Chloroacetanilide Structure cluster_1 Thermal Energy Input (Δ) cluster_2 Primary Decomposition Products cluster_3 Secondary/Final Products A Ar-NH-CO-CH₂Cl B Heat (Δ) C [Ar-NH-CO-CH₂•] + [•Cl] (Radical Species) B->C Homolytic Cleavage D HCl C->D Hydrogen Abstraction E Ar-N=C=O (Isocyanate) C->E Rearrangement F Char, NOx, CO, CO₂ C->F Further Fragmentation E->F Further Decomposition

Caption: Plausible Initial Steps in Thermal Decomposition.

Upon initial fragmentation, the resulting radicals can participate in a cascade of secondary reactions, including hydrogen abstraction to form HCl, rearrangement to form isocyanates, and further fragmentation, ultimately leading to the formation of char and gaseous products like CO, CO₂, and NOx.[9][10] It is also known that N-chloroacetanilides (where the chlorine is on the nitrogen) can undergo a thermal Orton rearrangement to yield C-chloroacetanilides, indicating the potential for complex, multi-stage decomposition processes.[13]

Strategies for Safe Handling and Process Design
  • Establish a Maximum Safe Temperature: Based on the TGA and DSC data, the maximum safe operating temperature should be set well below the onset of decomposition (Td or Texo). A safety margin of 50-100 °C is often recommended, depending on the scale and energy of the decomposition.

  • Avoid Incompatibilities: Chloroacetanilides should be stored away from strong oxidizing agents, which could lower the decomposition temperature.[3][20]

  • Control Heating: During synthesis or purification, heating should be gradual and well-controlled. Localized overheating ("hot spots") in a reactor must be avoided through efficient stirring and proper heating mantle/jacket design.

  • Ventilation: All handling and processing should occur in a well-ventilated area or fume hood to prevent exposure to potentially volatile precursors or decomposition products.[3][21]

  • Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, impervious gloves, and flame-resistant lab coats, is mandatory when handling these compounds.[9][20]

Conclusion

The chloroacetanilide scaffold represents a class of indispensable intermediates in modern chemistry. While their synthetic utility is well-established, a comprehensive public database of their thermal decomposition properties remains incomplete. This guide has underscored the critical importance of thermal stability analysis from both a safety and quality perspective. By employing the detailed TGA and DSC protocols outlined herein, researchers and chemical engineers can generate the necessary data to define safe operating conditions, mitigate risks, and ensure the robust and safe application of these valuable compounds. A thorough understanding and proactive assessment of thermal hazards are fundamental pillars of responsible chemical stewardship.

References

  • Cheméo. (n.d.). Acetamide, N-(4-chlorophenyl)-. Retrieved from [Link]

  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - 3'-Chloroacetanilide, 98%. Retrieved from [Link]

  • EHSLeaders. (2023, February 28). OSHA's Process Safety Standard: Requirements, Enforcement, Future. Retrieved from [Link]

  • Bradfield, A. E. (1927). L1.-The Decomposition of N- Chloroacetanilide by Heat. Journal of the Chemical Society (Resumed), 361.
  • Wikipedia. (n.d.). Differential scanning calorimetry. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of o-Chloroacetanilide (CAS 533-17-5). Retrieved from [Link]

  • Longdom Publishing. (n.d.). Characterization of Thermal and Physical properties of Biofield Treated Acrylamide and 2-Chloroacetamide. Retrieved from [Link]

  • INCHEM. (1993). Propachlor (EHC 147, 1993). Retrieved from [Link]

  • U.S. Chemical Safety and Hazard Investigation Board. (n.d.). Hazard. Retrieved from [Link]

  • Research Journal of Pharmacy and Technology. (2016, June 27). Synthesis, Characterization and Antimicrobial Activity of Acetanilide Derivatives by using Aromatic Aldehydes and Sulphonamide Derivatives. Retrieved from [Link]

  • Appropedia. (2015, March 23). Differential scanning calorimetry protocol: MOST. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Acetamide, N-(3-chlorophenyl)- (CAS 588-07-8). Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). 1910.119 - Process safety management of highly hazardous chemicals. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Thermal Analysis in the Pharmaceutical Industry. Retrieved from [Link]

  • PubChem. (n.d.). Alachlor. Retrieved from [Link]

  • PubChem. (n.d.). o-Chloroacetanilide. Retrieved from [Link]

  • PubChem. (n.d.). N-(3-Chlorophenyl)acetamide. Retrieved from [Link]

  • PubChem. (n.d.). N-(4-Chlorophenyl)acetamide. Retrieved from [Link]

  • ChemBK. (2024, April 9). m-Chloroacetanilide. Retrieved from [Link]

  • Merck Index Online. (n.d.). Chloroacetanilide. Retrieved from a general search as specific URLs are session-based.
  • ResearchGate. (2019, November 18). Synthesis of N -aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, characterization, crystal structure, and thermal analysis of 2-chloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide. Retrieved from [Link]

  • NIST. (n.d.). o-Chloroacetanilide. Retrieved from [Link]

  • NIST. (n.d.). Acetamide, N-(3-chlorophenyl)-. Retrieved from [Link]

  • NIST. (n.d.). Acetamide, N-(4-chlorophenyl)-. Retrieved from [Link]

  • Semantic Scholar. (2017, January 24). Mechanistic insight into the thermal 1,3-chlorine migrations of N-chloroacetanilides under neutral conditions. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of N-substituted chloroacetamides. Retrieved from [Link]

  • PubChem. (n.d.). Chloroacetamide. Retrieved from [Link]

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Foundational

Steric Engineering in Agrochemicals: The 2,6-Diisopropylaniline (2,6-DIPA) Scaffold

The following technical guide provides an in-depth analysis of 2,6-diisopropylaniline (2,6-DIPA) derivatives, focusing on their role as steric probes and functional scaffolds in herbicide chemistry. [1] Executive Summary...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 2,6-diisopropylaniline (2,6-DIPA) derivatives, focusing on their role as steric probes and functional scaffolds in herbicide chemistry.

[1]

Executive Summary

In the structural optimization of herbicides—particularly the chloroacetamide and phenylurea classes—the substitution pattern at the 2,6-position of the phenyl ring is the primary determinant of metabolic stability and target selectivity. While 2,6-diethylaniline (used in Alachlor) and 2-ethyl-6-methylaniline (Metolachlor) represent the commercial "Goldilocks" zone, 2,6-diisopropylaniline (2,6-DIPA) serves as the "Steric Anchor" in Structure-Activity Relationship (SAR) studies.[1]

This guide details the chemical utility of 2,6-DIPA derivatives, exploring how the bulky isopropyl groups create an "orthogonal shield" that prevents hydrolytic degradation by Glutathione S-Transferases (GSTs), a primary mechanism of weed resistance.[1]

Part 1: Structural Rationale & The "Orthogonal Shield"

The efficacy of chloroacetamide herbicides (VLCFA inhibitors) relies on the atropisomerism induced by the N-phenyl rotation. The 2,6-DIPA scaffold represents the upper limit of steric hindrance in this class.

The Steric Gatekeeper Mechanism

In chloroacetanilides, the amide bond is vulnerable to enzymatic hydrolysis. Substituents at the 2 and 6 positions force the phenyl ring to rotate perpendicular to the amide plane (orthogonal conformation).

  • Propachlor (No 2,6-subs): Rapidly degraded; low persistence.[1]

  • Alachlor (2,6-diethyl): Balanced persistence; commercial standard.[1]

  • 2,6-DIPA Derivatives: Extreme persistence.[1] The isopropyl methine protons lock the conformation, creating a hydrophobic pocket that blocks nucleophilic attack by GSTs.

Lipophilicity and Translocation

The 2,6-diisopropyl moiety significantly increases the logP (partition coefficient).

  • High logP (~4.5+): Enhances cuticle penetration but may retard phloem mobility.

  • Application: 2,6-DIPA derivatives are often used as "pre-emergence" candidates where soil immobility is desired to create a chemical barrier in the topsoil.[1]

Part 2: Synthesis Pathways

The synthesis of 2,6-DIPA derivatives requires overcoming the very steric hindrance that makes them valuable. The standard pathway involves Friedel-Crafts alkylation followed by acylation.

Core Scaffold Synthesis (Aniline Alkylation)

The industrial production of 2,6-DIPA utilizes high-pressure alkylation of aniline with propylene using aluminum anilide catalysts.[1][2]

Reaction Parameters:

  • Catalyst: Aluminum anilide (generated in situ from Al powder + aniline).

  • Conditions: 280–300°C, 50–70 bar.[1]

  • Selectivity: The thermodynamic product is the 2,6-isomer, but 2,4,6-triisopropylaniline is a common byproduct requiring fractional distillation.[1]

Derivative Synthesis: The Chloroacetamide Workflow

Converting 2,6-DIPA to a herbicidal chloroacetamide requires forcing the acylation against the steric bulk.

SynthesisWorkflow cluster_conditions Critical Control Points Aniline Aniline (Starting Material) DIPA 2,6-Diisopropylaniline (Intermediate) Aniline->DIPA Friedel-Crafts (Al Cat, 300°C) Propylene Propylene (Alkylating Agent) Propylene->DIPA Herbicide N-(2,6-diisopropylphenyl)- 2-chloroacetamide DIPA->Herbicide Acylation (Toluene, Reflux) Chloroacetyl Chloroacetyl Chloride Chloroacetyl->Herbicide

Figure 1: Synthetic pathway from aniline feedstock to the 2,6-diisopropyl chloroacetamide derivative.[1][2]

Part 3: Experimental Protocols

Protocol A: Synthesis of N-(2,6-diisopropylphenyl)-2-chloroacetamide

Rationale: This compound is the direct analogue of Alachlor, replacing ethyl groups with isopropyls to test maximum steric resistance to metabolism.

Reagents:

  • 2,6-Diisopropylaniline (97% purity)[1]

  • Chloroacetyl chloride (1.2 eq)

  • Sodium Carbonate (

    
    ) or Triethylamine (Base)
    
  • Solvent: Toluene (anhydrous)

Step-by-Step Methodology:

  • Preparation: Dissolve 0.1 mol of 2,6-DIPA in 150 mL of anhydrous toluene in a 500 mL 3-neck round-bottom flask equipped with a reflux condenser and dropping funnel.

  • Base Addition: Add 0.12 mol of ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     (solid) to the mixture. Note: Solid base is preferred over amines to simplify workup.
    
  • Acylation: Cool the solution to 0–5°C. Dropwise add chloroacetyl chloride (0.12 mol) dissolved in 20 mL toluene over 45 minutes. The reaction is exothermic; maintain temp <10°C to prevent di-acylation.[1]

  • Reflux: Once addition is complete, warm to room temperature, then reflux at 110°C for 3 hours. Causality: The bulky isopropyl groups retard the nucleophilic attack of the amine; thermal energy is required to drive the reaction to completion.

  • Quench & Wash: Cool to RT. Pour into 200 mL ice water. Separate the organic layer.[2][3] Wash with 1M HCl (to remove unreacted aniline) followed by Brine.

  • Isolation: Dry over

    
    , filter, and rotary evaporate. Recrystallize from Hexane/Ethyl Acetate (9:1).
    

Validation Criteria:

  • ¹H NMR (CDCl₃): Look for the diagnostic septet of the isopropyl methine protons at ~3.0 ppm and the singlet of the chloromethyl group at ~4.0 ppm.

Part 4: Mechanism of Action & SAR Data

Target Inhibition: VLCFA Elongases

2,6-DIPA derivatives (specifically chloroacetamides) act by inhibiting Very Long Chain Fatty Acid (VLCFA) elongases (specifically the KCS enzyme complex).

  • Mechanism: The chloroacetamide moiety covalently binds to the sulfhydryl group of a cysteine residue in the enzyme active site.

  • The 2,6-DIPA Advantage: The isopropyl groups fill the hydrophobic pocket adjacent to the catalytic site, increasing binding affinity (low

    
    ) while blocking the approach of water or glutathione, effectively "locking" the inhibitor in place.
    
Comparative SAR Data

The following table illustrates the impact of 2,6-substitution on herbicidal activity and stability.

Compound Class2,6-SubstituentsSteric Bulk (Taft Es)Metabolic Stability (t1/2 in soil)VLCFA Inhibition (

)
Propachlor H, H0.00Low (<5 days)High (Weak binding)
Alachlor Ethyl, Ethyl-1.31Medium (15-20 days)Moderate (Standard)
Metolachlor Methyl, Ethyl-1.00Medium (20-30 days)Moderate
DIPA-Acetamide Isopropyl, Isopropyl -2.20 High (>60 days) High (Strong binding)

Table 1: Comparative properties of chloroacetanilide derivatives. Note the correlation between steric bulk and metabolic stability.

Biological Pathway Visualization

MOA cluster_mechanism Mode of Action vs. Resistance Herbicide 2,6-DIPA Derivative Binding Covalent Binding (Cys-SH Alkylation) Herbicide->Binding Target Interaction Enzyme VLCFA Elongase (KCS Complex) Enzyme->Binding Inhibition Inhibition of C20-C24 Fatty Acid Synthesis Binding->Inhibition CellDeath Cell Division Arrest (Weed Death) Inhibition->CellDeath GST Glutathione S-Transferase (Detoxification Enzyme) GST->Herbicide Blocked by Steric Shield

Figure 2: Mechanism of Action showing the inhibition of VLCFA synthesis and the steric blocking of GST-mediated detoxification.

References

  • BenchChem. (2025).[3][4] Application Notes and Protocols for the Alkylation of Aniline to Diisopropylaniline. Retrieved from

  • USDA Agricultural Research Service. (2000). Structural Influences in Relative Sorptivity of Chloroacetanilide Herbicides on Soil.[5] Retrieved from

  • National Institutes of Health (NIH). (2009). Dechlorination of chloroacetanilide herbicides by plant growth regulator sodium bisulfite.[6] Water Research.[6] Retrieved from

  • ChemicalBook. (2026).[7] 2,6-Diisopropylaniline Product Overview and Agrochemical Applications. Retrieved from

  • MDPI. (2025). Profiling of Disubstituted Chloroacetamides' Potential Biological Activity.[7][8] Molecules.[2][7][3][4][6][8][9][10][11][12] Retrieved from

Sources

Exploratory

The Multifaceted Biological Activities of 2-Chloro-N-(2,6-diisopropylphenyl)acetamide Derivatives: A Technical Guide

Foreword: Unveiling the Potential of a Versatile Chemical Scaffold The 2-chloro-N-(2,6-diisopropylphenyl)acetamide scaffold, and its derivatives, represent a class of molecules with a remarkable breadth of biological act...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unveiling the Potential of a Versatile Chemical Scaffold

The 2-chloro-N-(2,6-diisopropylphenyl)acetamide scaffold, and its derivatives, represent a class of molecules with a remarkable breadth of biological activities. Initially recognized for their potent herbicidal properties in agricultural applications, ongoing research has unveiled a wider spectrum of bioactivity, including significant antifungal, antibacterial, and potential therapeutic applications in oncology. This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the synthesis, mechanisms of action, and practical methodologies for evaluating the diverse biological effects of these compounds. Our focus is not merely on procedural steps but on the underlying scientific rationale, empowering researchers to design and interpret experiments with a deeper understanding of this versatile chemical class.

Core Chemistry and Synthesis: Building the Bioactive Framework

The foundational structure of these derivatives is 2-chloro-N-(2,6-diisopropylphenyl)acetamide. The biological activity of this core can be modulated by substitutions on the phenyl ring and modifications of the acetamide group. The chloroacetyl group is a key feature, acting as a reactive "warhead" that can form covalent bonds with biological targets.

General Synthesis Protocol: Chloroacetylation of 2,6-Diisopropylaniline

The synthesis of the parent compound and its derivatives typically involves the chloroacetylation of the corresponding aniline. This is a robust and scalable reaction.

Protocol 1: Synthesis of 2-Chloro-N-(2,6-diisopropylphenyl)acetamide

  • Materials:

    • 2,6-diisopropylaniline

    • Chloroacetyl chloride

    • Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

    • Base (e.g., Triethylamine (TEA), Sodium acetate)

    • Ice bath

    • Standard laboratory glassware and magnetic stirrer

  • Procedure:

    • Dissolve 2,6-diisopropylaniline (1.0 equivalent) and the chosen base (1.1-1.5 equivalents) in the anhydrous solvent within a round-bottom flask.

    • Cool the mixture in an ice bath to 0-5°C with continuous stirring.

    • Add chloroacetyl chloride (1.1-1.2 equivalents) dropwise to the stirred suspension, maintaining the temperature below 10°C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture into ice-cold water to precipitate the crude product.

    • Filter the precipitate using a Buchner funnel and wash thoroughly with cold water.

    • Dry the product. For higher purity, recrystallization from a suitable solvent such as ethanol can be performed.

  • Causality in Experimental Choices: The use of an anhydrous solvent is critical to prevent the hydrolysis of the highly reactive chloroacetyl chloride. The base is essential to neutralize the hydrochloric acid byproduct, which would otherwise protonate the starting amine, rendering it nucleophilically inactive. The dropwise addition at low temperatures helps to control the exothermic reaction and prevent the formation of side products.

Herbicidal Activity: The Cornerstone Application

The most well-established biological activity of 2-chloro-N-(2,6-diisopropylphenyl)acetamide and its analogs is their efficacy as pre-emergent herbicides, particularly against annual grasses and some broadleaf weeds.

Mechanism of Action: Inhibition of Very-Long-Chain Fatty Acid (VLCFA) Synthesis

Chloroacetamide herbicides act by inhibiting the synthesis of very-long-chain fatty acids (VLCFAs), which are fatty acids with more than 18 carbon atoms.[1] VLCFAs are crucial components of plant cell membranes, cuticular waxes, and suberin.[2][3] The inhibition of VLCFA synthesis disrupts these vital structures, leading to a cessation of cell division and expansion, ultimately preventing the emergence and growth of susceptible weed seedlings.[1][4]

The primary target of these herbicides is the VLCFA elongase complex located in the endoplasmic reticulum.[1][5] Specifically, they inhibit the condensing enzyme, 3-ketoacyl-CoA synthase (KCS), which catalyzes the first and rate-limiting step in the fatty acid elongation cycle.[1][2] The chloroacetamide moiety is believed to perform a nucleophilic attack on a conserved cysteine residue in the active site of the KCS enzyme.[1]

VLCFA_Pathway cluster_ER Endoplasmic Reticulum cluster_Inhibition Acyl_CoA Acyl-CoA (C18) KCS 3-Ketoacyl-CoA Synthase (KCS) Acyl_CoA->KCS Malonyl_CoA Malonyl-CoA Malonyl_CoA->KCS Ketoacyl_CoA 3-Ketoacyl-CoA KCS->Ketoacyl_CoA Condensation KCR 3-Ketoacyl-CoA Reductase (KCR) Ketoacyl_CoA->KCR Reduction Hydroxyacyl_CoA 3-Hydroxyacyl-CoA KCR->Hydroxyacyl_CoA HCD 3-Hydroxyacyl-CoA Dehydratase (HCD) Hydroxyacyl_CoA->HCD Dehydration Enoyl_CoA trans-2,3-Enoyl-CoA HCD->Enoyl_CoA ECR Enoyl-CoA Reductase (ECR) Enoyl_CoA->ECR Reduction VLCFA_CoA VLCFA-CoA (C20) ECR->VLCFA_CoA Waxes Waxes VLCFA_CoA->Waxes Incorporation into... Sphingolipids Sphingolipids VLCFA_CoA->Sphingolipids Inhibitor 2-Chloro-N-(2,6-diisopropylphenyl) acetamide Derivative Inhibitor->KCS Inhibition

VLCFA biosynthesis pathway and the site of inhibition by chloroacetamide herbicides.
Protocol for Evaluating Herbicidal Efficacy

A standard method to evaluate herbicidal activity is a greenhouse pot experiment, which allows for controlled conditions and assessment of both pre- and post-emergent efficacy.

Protocol 2: Greenhouse Pot Assay for Herbicidal Activity

  • Materials:

    • Test compounds (2-Chloro-N-(2,6-diisopropylphenyl)acetamide derivatives)

    • A standard herbicide for comparison (e.g., Acetochlor)

    • Weed seeds (e.g., a grass like Lolium temulentum and a broadleaf like Anagallis arvensis)

    • Pots, soil, greenhouse facility

    • Spraying equipment

  • Procedure:

    • Pre-emergent Application:

      • Sow a known number of weed seeds in pots filled with soil.

      • Apply the test compounds and the standard herbicide at various concentrations to the soil surface.

      • Include an untreated control group.

      • Water the pots and place them in a greenhouse under controlled conditions.

      • After a set period (e.g., 21 days), count the number of emerged seedlings and assess their growth (e.g., shoot height, fresh weight).

    • Post-emergent Application:

      • Sow weed seeds and allow them to grow to a specific stage (e.g., 2-3 leaf stage).

      • Apply the test compounds and the standard herbicide directly to the foliage.

      • Return the pots to the greenhouse.

      • After a set period (e.g., 14 days), visually assess the percentage of plant injury (e.g., chlorosis, necrosis, stunting) and measure plant biomass.

  • Data Analysis:

    • Calculate the percent inhibition or injury relative to the untreated control.

    • Determine the EC50 (Effective Concentration for 50% inhibition) for each compound against each weed species.

Structure-Activity Relationship (SAR) Insights

The herbicidal activity of chloroacetamide derivatives is influenced by the nature of the substituents on the N-phenyl ring. Lipophilicity plays a crucial role in the uptake and translocation of the herbicide to its target site. Generally, a reduced level of N-alkylating reactivity correlates with improved herbicidal efficacy.[6]

Table 1: Comparative Herbicidal Activity (EC50 in mg/L) of Chloroacetamide Derivatives

CompoundTarget Weed: Anagallis arvensis (Broadleaf)Target Weed: Lolium temulentum (Grass)Reference
Acetochlor (Standard)1.120.98[7]
2-chloro-N-(2,4-dichlorobenzyl)-N-(3,5-dimethylphenyl)acetamide1.891.55[7]
2-chloro-N-(2,4-dichlorobenzyl)-N-(2,5-dichlorophenyl)acetamide2.562.13[7]

Antimicrobial Activity: A Promising Frontier

Beyond their use in agriculture, 2-chloro-N-(2,6-diisopropylphenyl)acetamide derivatives have demonstrated significant in vitro activity against a range of fungal and bacterial pathogens.

Antifungal Activity

Several studies have highlighted the potential of chloroacetamide derivatives as antifungal agents, particularly against clinically relevant species like Candida and Aspergillus.

  • Mechanism of Action: The antifungal mechanism is not fully elucidated but is thought to be multifactorial. Some evidence suggests that these compounds can bind to ergosterol in the fungal plasma membrane, disrupting its integrity.[8] Another proposed mechanism is the inhibition of dihydrofolate reductase (DHFR), an enzyme essential for nucleotide synthesis.[9]

Protocol 3: Broth Microdilution Assay for Antifungal Susceptibility (MIC Determination)

This method is considered the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.

  • Materials:

    • Test compounds

    • Fungal strains (e.g., Candida albicans, Aspergillus flavus)

    • RPMI-1640 medium

    • 96-well microtiter plates

    • Spectrophotometer or microplate reader

  • Procedure:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • In a 96-well plate, perform serial two-fold dilutions of the compound in RPMI-1640 medium.

    • Prepare a standardized fungal inoculum (adjusted to a 0.5 McFarland standard).

    • Add the fungal inoculum to each well. Include a positive control (fungus without compound) and a negative control (medium only).

    • Incubate the plate at 35°C for 24-48 hours.

    • The MIC is the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the positive control, which can be determined visually or by measuring the optical density.

  • Causality in Experimental Choices: RPMI-1640 is a standard medium for fungal susceptibility testing as it supports the growth of most clinically relevant fungi. The 0.5 McFarland standard ensures a consistent starting inoculum density, which is crucial for reproducible MIC results.

Antibacterial Activity

Chloroacetamide derivatives have also shown activity against both Gram-positive and Gram-negative bacteria. The presence of the chloro atom appears to be important for this activity.[10]

Protocol 4: Agar Well Diffusion Assay for Antibacterial Screening

This is a common method for initial screening of antibacterial activity.

  • Materials:

    • Test compounds

    • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

    • Mueller-Hinton Agar (MHA)

    • Sterile cork borer

  • Procedure:

    • Prepare MHA plates and inoculate the entire surface with a standardized bacterial suspension.

    • Create wells in the agar using a sterile cork borer.

    • Add a known concentration of the test compound solution to each well.

    • Incubate the plates at 37°C for 18-24 hours.

    • Measure the diameter of the zone of inhibition around each well. A larger zone indicates greater antibacterial activity.

Table 2: Representative Antimicrobial Activity of Chloroacetamide Derivatives

CompoundOrganismMIC (µg/mL)Reference
2-chloro-N-phenylacetamideCandida albicans128 - 256[11]
2-chloro-N-phenylacetamideAspergillus flavus16 - 256[12]
2-chloro-N-(3-hydroxyphenyl)acetamideStaphylococcus aureusZone of Inhibition: 8-14 mm[13]
2-chloro-N-(3-hydroxyphenyl)acetamideEscherichia coliZone of Inhibition: 8-14 mm[13]

Potential Therapeutic Applications: Anticancer Activity

Emerging research indicates that the chloroacetamide scaffold holds promise in the development of novel anticancer agents. The electrophilic nature of the chloroacetyl group allows these compounds to act as covalent inhibitors of key proteins in cancer signaling pathways.

Mechanism of Action: Targeting Cancer Cell Proliferation

The anticancer activity of chloroacetamide derivatives is often attributed to their ability to alkylate nucleophilic residues (e.g., cysteine) in the active sites of proteins crucial for cancer cell survival and proliferation.[4] Some derivatives have been shown to inhibit cancer stem cells (CSCs), which are implicated in chemoresistance and tumor relapse.[14][15] One of the proposed mechanisms involves the inhibition of signaling pathways like the PI3K/Akt/mTOR pathway, which is frequently dysregulated in various cancers.[4]

Anticancer_Pathway cluster_Inhibition GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor 2-Chloro-N-(2,6-diisopropylphenyl) acetamide Derivative Inhibitor->PI3K Inhibition

Simplified PI3K/Akt/mTOR pathway and a potential site of inhibition.
Protocol for In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used as a measure of cell viability and proliferation.

Protocol 5: MTT Assay for Anticancer Activity

  • Materials:

    • Test compounds

    • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

    • Cell culture medium and supplements

    • 96-well cell culture plates

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization solution (e.g., DMSO)

    • Microplate reader

  • Procedure:

    • Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

    • Add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

    • Determine the IC50 (Concentration for 50% inhibition of cell growth) for each compound.

  • Causality in Experimental Choices: The choice of cancer cell lines is critical and should be based on the specific research question. For example, if targeting a particular signaling pathway, cell lines with known dysregulation of that pathway would be appropriate.[16]

Table 3: Representative Cytotoxicity (IC50 in µM) of Acetamide Derivatives Against Cancer Cell Lines

Compound ClassCancer Cell LineIC50 (µM)Reference
Chalcone Acetamide DerivativeMDA-MB-231 (Triple-Negative Breast Cancer)9.42 ± 0.45[17]
Chalcone Acetamide DerivativeMCF-7 (Breast Cancer)16.20 ± 0.40[17]
Benzo[a]phenazine DerivativeHeLa (Cervical Cancer)1-10[18]

Conclusion and Future Directions

The 2-chloro-N-(2,6-diisopropylphenyl)acetamide scaffold is a privileged structure in the design of biologically active molecules. While its role in herbicidal applications is well-established, the growing body of evidence for its antimicrobial and anticancer activities presents exciting opportunities for future research and development. A deeper understanding of the structure-activity relationships and the specific molecular targets for each biological effect will be crucial in optimizing the potency and selectivity of these compounds for agricultural and therapeutic purposes. The protocols and insights provided in this guide serve as a foundation for researchers to further explore and harness the potential of this versatile class of molecules.

References

  • Bach, L., & Faure, D. (2010). Role of very-long-chain fatty acids in plant development, when chain length does matter. Comptes Rendus Biologies, 333(4), 361-370. Available from: [Link]

  • De Bigault De Cazanove, M., Gugi, B., & Bach, L. (2021). Biosynthesis and Functions of Very-Long-Chain Fatty Acids in the Responses of Plants to Abiotic and Biotic Stresses. International Journal of Molecular Sciences, 22(16), 8826. Available from: [Link]

  • The very-long-chain fatty acid biosynthesis pathway and the... - ResearchGate. (n.d.). Available from: [Link]

  • Böger, P., Matthes, B., & Schmalfuß, J. (2023). Mode of Action for Chloroacetamides and Functionally Related Compounds. ResearchGate. Available from: [Link]

  • The VLCFA biosynthesis pathway. Overview of the four-step FA elongation... - ResearchGate. (n.d.). Available from: [Link]

  • Gozlan, I., & Elad, Y. (2009). Very long chain fatty acid and lipid signaling in the response of plants to pathogens. Plant Signaling & Behavior, 4(2), 120-122. Available from: [Link]

  • Table 1 IC 50 values of derivatives against cancer cells and relative... - ResearchGate. (n.d.). Available from: [Link]

  • IC50 values of the compounds for A549 and NIH/3T3 cells after 24 h. - ResearchGate. (n.d.). Available from: [Link]

  • Machado, P. G. C., et al. (2019). Chloroacetamide derivatives as a promising topical treatment for fungal skin infections. Mycoses, 62(11), 1037-1045. Available from: [Link]

  • de Farias, A. C. G., et al. (2021). Antifungal activity and mechanism of action of 2-chloro-N-phenylacetamide: a new molecule with activity against strains of Aspergillus flavus. Anais da Academia Brasileira de Ciências, 93. Available from: [Link]

  • FBN. (2025). Herbicide Mode of Action Groups 101. Available from: [Link]

  • de Farias, A. C. G., et al. (2021). Antifungal activity and mechanism of action of 2-chloro-N-phenylacetamide: a new molecule with activity against strains of Aspergillus flavus. PubMed. Available from: [Link]

  • Chloroacetamide derivatives as a promising topical treatment for fungal skin infections | Request PDF - ResearchGate. (n.d.). Available from: [Link]

  • Truini, A., et al. (2019). Expanding the Arsenal of FGFR Inhibitors: A Novel Chloroacetamide Derivative as a New Irreversible Agent With Anti-proliferative Activity Against FGFR1-Amplified Lung Cancer Cell Lines. Frontiers in Oncology, 9, 233. Available from: [Link]

  • Singh, S., et al. (2019). Substituted chloroacetamides as potential cancer stem cell inhibitors: Synthesis and biological evaluation. Chemical Biology & Drug Design, 95(2), 234-247. Available from: [Link]

  • Table S3 IC50 values of 126−165 against cancer and normal cell lines, at different incubation time, mechanism of action, targ - The Royal Society of Chemistry. (n.d.). Available from: [Link]

  • byPREMIX - Take Action. (n.d.). Available from: [Link]

  • de Jesus, D. S., et al. (2022). A chloroacetamide derivative as a potent candidate for fusariosis treatment. Lume UFRGS. Available from: [Link]

  • (PDF) Design, synthesis, pharmacophore modeling, and molecular docking of some novel chloroacetamide derivatives as herbicidal agents - ResearchGate. (n.d.). Available from: [Link]

  • de Farias, A. C. G., et al. (2022). Antifungal activity of 2-chloro-N-phenylacetamide: a new molecule with fungicidal and antibiofilm activity against fluconazole-resistant Candida spp. Brazilian Journal of Biology, 84, e255080. Available from: [Link]

  • lines ic50 values: Topics by Science.gov. (n.d.). Available from: [Link]

  • Substituted chloroacetamides as potential cancer stem cell inhibitors: Synthesis and biological evaluation | Request PDF - ResearchGate. (n.d.). Available from: [Link]

  • Design, Synthesis and Biological Evaluation of Chalcone Acetamide Derivatives against Triple Negative Breast Cancer - ChemRxiv. (n.d.). Available from: [Link]

  • Antifungal activity and mechanism of action of 2-chloro-N -phenylacetamide: a new molecule with activity against strains of Aspergillus flavus - ResearchGate. (n.d.). Available from: [Link]

  • Truini, A., et al. (2019). Expanding the Arsenal of FGFR Inhibitors: A Novel Chloroacetamide Derivative as a New Irreversible Agent With Anti-proliferative Activity Against FGFR1-Amplified Lung Cancer Cell Lines. PubMed. Available from: [Link]

  • de Farias, A. C. G., et al. (2022). Antifungal activity of 2-chloro-N-phenylacetamide: a new molecule with fungicidal and antibiofilm activity against fluconazole-resistant Candida spp. PubMed. Available from: [Link]

  • 2-Chloro-N-(2,6-diisopropylphenyl)acetamide | C14H20ClNO | CID 2363774 - PubChem. (n.d.). Available from: [Link]

  • Guide for Selection of Relevant Cell Lines During the Evaluation of New Anti-Cancer Compounds - ResearchGate. (n.d.). Available from: [Link]

  • Summary of Herbicide Mechanism of Action According to the Weed Science Society of America (WSSA) 1. (n.d.). Available from: [Link]

  • (PDF) Antifungal activity of 2‐Chloro‐N‐phenylacetamide, docking and molecular dynamics studies against clinical isolates of Candida tropicalis and Candida parapsilosis - ResearchGate. (n.d.). Available from: [Link]

  • Ye, Q., et al. (2013). Synthesis and Herbicidal Activity of N-Aryl-2-heteroaryloxy-N-isopropyl acetamide. Asian Journal of Chemistry, 25(12), 6931-6934. Available from: [Link]

  • Herbicidal activity of synthesized chloroacetamide compounds against weeds of A. arvensis and L. temulentum - ResearchGate. (n.d.). Available from: [Link]

  • (PDF) 2-Chloro-N-(2,6-dimethylphenyl)acetamide - ResearchGate. (n.d.). Available from: [Link]

  • 2-chloro-N-(2,6-diethylphenyl)acetamide | C12H16ClNO | CID 96338 - PubChem. (n.d.). Available from: [Link]

  • 2-Chloro-N-(2,6-dimethylphenyl)acetamide Properties - EPA. (n.d.). Available from: [Link]

  • Yusufov, M. S., et al. (2020). Synthesis of 2-chloro-n-(3-hydroxyphenyl) Acetamide and 2-chloro-n-(4-hydroxyphenyl) Acetamide and Study of Their Antimicrobial Activity. JournalNX, 6(12), 486-491. Available from: [Link]

  • de Farias, A. C. G., et al. (2020). Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. Antibiotics, 9(9), 569. Available from: [Link]

  • (PDF) Synthesis and Characterization of Adducts of Alachlor and 2-Chloro-N-(2,6-diethylphenyl)acetamide with 2'-Deoxyguanosine, Thymidine, and Their 3'-Monophosphates - ResearchGate. (n.d.). Available from: [Link]

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Foundational

Technical Guide: Environmental Fate, Degradation, and Toxicological Profiling of Chloroacetanilide Precursors

Executive Summary This technical guide provides a comprehensive analysis of the environmental fate, degradation kinetics, and toxicological implications of chloroacetanilide herbicides (e.g., Alachlor, Acetochlor, Metola...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of the environmental fate, degradation kinetics, and toxicological implications of chloroacetanilide herbicides (e.g., Alachlor, Acetochlor, Metolachlor) and their critical precursors/metabolites. While widely used as agrochemicals, the degradation chemistry of these compounds—specifically the cleavage of the amide bond to release substituted anilines and the formation of polar ethanesulfonic (ESA) and oxanilic acid (OA) metabolites—presents significant interest to both environmental scientists and drug development professionals.

For the pharmaceutical audience, this class of compounds serves as a critical case study in bioactivation , where the metabolic liberation of aniline moieties can lead to reactive quinone imine intermediates, a mechanism sharing direct homology with drug-induced hepatotoxicity (e.g., acetaminophen, diclofenac).

Chemical Architecture and Physicochemical Properties

Chloroacetanilides are defined by a 2-chloro-N-(alkoxymethyl)acetanilide core. Their environmental behavior is dictated by two competing structural features: the lipophilic aromatic ring (driving soil sorption) and the labile chlorine atom (driving nucleophilic substitution).

Key Structural Analogs:

  • Alachlor: 2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide[1][2][3]

  • Acetochlor: 2-chloro-N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)acetamide[3]

  • Metolachlor: 2-chloro-N-(2-ethyl-6-methylphenyl)-N-(2-methoxy-1-methylethyl)acetamide[1]

Physicochemical Profile (Table 1)

Data synthesized from USGS and EPA field dissipation studies.

CompoundWater Solubility (mg/L, 20°C)Log KowKoc (mL/g)Soil Half-life (DT50, Aerobic)Primary Mobility Risk
Alachlor 2403.5217015 daysModerate Leaching
Acetochlor 2234.1415014 daysHigh Surface Runoff
Metolachlor 5303.1320026 daysHigh Leaching
ESA Metabolites >10,000 (Est.)< 1.0< 50> 100 daysExtreme Groundwater Persistence
OA Metabolites >10,000 (Est.)< 1.0< 50> 120 daysExtreme Groundwater Persistence

Biotic Transformation: The Glutathione-Mediated Pathway

The primary degradation route for chloroacetanilides in soil and plants is not direct hydrolysis, but rather a glutathione S-transferase (GST) mediated nucleophilic displacement of the chlorine atom. This pathway is critical because it converts a lipophilic parent compound into highly polar, persistent anionic metabolites (ESA and OA) that resist further mineralization.

Mechanism of Action[4][5]
  • Glutathione Conjugation: GST catalyzes the attack of the thiol group of glutathione on the

    
    -carbon, displacing chloride.
    
  • Catabolism: The glutathione conjugate is cleaved to a cysteine conjugate.

  • Branching:

    • Oxidation: The thiol is oxidized to form the Ethanesulfonic Acid (ESA) .

    • Transamination/Oxidation: The cysteine conjugate undergoes transamination to a pyruvate intermediate, which is reduced to Oxanilic Acid (OA) .

Pathway Visualization

The following diagram illustrates the divergence between the stable ESA/OA metabolites and the toxic aniline cleavage products.

Chloroacetanilide_Degradation Parent Parent Chloroacetanilide (Lipophilic, Toxic) G_Conj Glutathione Conjugate Parent->G_Conj GST Conjugation Aniline Substituted Aniline (e.g., 2,6-diethylaniline) Parent->Aniline Amide Cleavage GST Enzyme: Glutathione S-Transferase GST->Parent Cys_Conj Cysteine Conjugate G_Conj->Cys_Conj Peptidase Cleavage Thiol Thiol Intermediate Cys_Conj->Thiol C-S Lyase OA Oxanilic Acid (OA) (Highly Mobile, Persistent) Cys_Conj->OA Transamination & Oxidation ESA Ethanesulfonic Acid (ESA) (Highly Mobile, Persistent) Thiol->ESA Oxidation Hydrolysis Microbial/Abiotic Hydrolysis Quinone Quinone Imine (Reactive Electrophile) Aniline->Quinone Metabolic Activation (CYP450)

Figure 1: Divergent degradation pathways of chloroacetanilides. The GST pathway (left) leads to persistent groundwater contaminants (ESA/OA), while amide cleavage (right) leads to toxic aniline precursors.

The "Precursor" Paradox: Aniline Toxicity & Drug Development Relevance

While ESA and OA are environmental fate concerns, the substituted aniline precursors (used to synthesize the herbicides and released via amide hydrolysis) are the primary toxicological concern.

Toxicological Mechanism: Quinone Imine Formation

For drug developers, the degradation of these herbicides mirrors the metabolic activation of aniline-based drugs.

  • Bioactivation: The aniline metabolite (e.g., 2,6-diethylaniline from Alachlor) undergoes N-hydroxylation by Cytochrome P450 enzymes.

  • Reactive Intermediate: This forms a quinone imine , a potent electrophile.

  • Cellular Damage: The quinone imine covalently binds to cellular macromolecules (proteins/DNA) or depletes hepatic glutathione, leading to cytotoxicity and potential carcinogenicity (e.g., nasal turbinate tumors in rats).

Causality in Experimental Design

When designing degradation studies, one must distinguish between detoxification (ESA formation) and toxification (aniline formation).

  • Protocol Insight: Anaerobic conditions often favor reductive dechlorination or amide cleavage (forming anilines), whereas aerobic conditions favor GST-mediated pathways (forming ESA/OA).

Analytical Methodologies: Self-Validating Protocols

To accurately quantify these precursors and metabolites, a self-validating LC-MS/MS workflow is required. The high polarity of ESA/OA metabolites renders standard liquid-liquid extraction (LLE) ineffective; Solid Phase Extraction (SPE) is mandatory.

Protocol: Determination of Chloroacetanilide Metabolites in Water

Objective: Simultaneous quantification of Parent, ESA, and OA fractions.[4]

  • Sample Preparation:

    • Filter 100 mL water sample through 0.7 µm glass fiber filter.

    • Self-Validation Step: Spike with surrogate standard (

      
      -labeled Metolachlor ESA) to monitor extraction efficiency. Acceptance criteria: 70-120% recovery.
      
  • Solid Phase Extraction (SPE):

    • Cartridge: Polymeric divinylbenzene-N-vinylpyrrolidone (e.g., Oasis HLB), 200 mg.

    • Conditioning: 5 mL Methanol followed by 5 mL Milli-Q water.

    • Loading: Load sample at 5 mL/min.

    • Elution: Elute with 4 mL Methanol (collects Parent and Metabolites). Note: Unlike silica-based C18, polymeric phases retain the polar ESA/OA species.

  • LC-MS/MS Analysis:

    • Column: C18 Reverse Phase (2.1 x 100 mm, 1.8 µm).

    • Mobile Phase: (A) 0.1% Formic Acid in Water, (B) Acetonitrile.

    • Gradient: 5% B to 95% B over 15 minutes.

    • Ionization: Electrospray Ionization (ESI) in Negative Mode for ESA/OA (due to sulfonic/carboxylic groups) and Positive Mode for Parent/Anilines.

Analytical Workflow Diagram

Analytical_Workflow Sample Water Sample (100 mL) SPE SPE Extraction (Polymeric HLB) Sample->SPE Filter & Load Spike Surrogate Spike (13C-ESA) Spike->Sample Internal Std LC HPLC Separation (C18 Column) SPE->LC Elute (MeOH) MS_Neg MS/MS (ESI-) Target: ESA/OA LC->MS_Neg Switching Valve MS_Pos MS/MS (ESI+) Target: Parent/Aniline LC->MS_Pos Switching Valve

Figure 2: LC-MS/MS Workflow utilizing polarity switching for simultaneous analysis of parents and metabolites.

Environmental Risk Assessment

The environmental fate of these precursors demonstrates a "hydrologic decoupling."

  • Parent Compounds: Retained in topsoil (moderate Koc). Degrade relatively quickly (

    
     days).
    
  • Metabolites (ESA/OA): Highly mobile (low Koc). Extremely persistent (

    
     days). They leach rapidly into groundwater where they can persist for years.
    

Regulatory Implication: Standard monitoring often misses the bulk of the contamination plume because it focuses on the parent herbicide. A scientifically robust risk assessment must include ESA and OA metabolites, which often exist at concentrations 10-100x higher than the parent compound in groundwater [1, 2].

References

  • U.S. Geological Survey (USGS). (1998). Degradation of chloroacetanilide herbicides: The prevalence of sulfonic and oxanilic acid metabolites in Iowa groundwaters and surface waters.[3][5][6] Environmental Science & Technology.[6] Link

  • U.S. Geological Survey (USGS). (2000). Occurrence of Chloroacetanilide Herbicide Metabolites in Ground Water and Surface Water.[4][5][6] USGS Fact Sheet. Link

  • National Institutes of Health (NIH). (2003). Renal and hepatic toxicity of monochloroacetanilides in the Fischer 344 rat.[7] PubMed. Link

  • American Chemical Society (ACS). (2006).[8] Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides.[8][9] Environmental Science & Technology.[6] Link

  • Food and Agriculture Organization (FAO). (2004). Adsorption and desorption of metolachlor and metolachlor metabolites.[10]Link

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of Propisochlor Analogues via N-Alkoxymethylation

Protocol Focus: N-functionalization of Sterically Hindered Chloroacetanilides Target Substrate: 2-Chloro-N-(2,6-diisopropylphenyl)acetamide[1] Executive Summary & Chemical Identity[1][2][3][4] Important Chemical Distinct...

Author: BenchChem Technical Support Team. Date: February 2026

Protocol Focus: N-functionalization of Sterically Hindered Chloroacetanilides Target Substrate: 2-Chloro-N-(2,6-diisopropylphenyl)acetamide[1]

Executive Summary & Chemical Identity[1][2][3][4]

Important Chemical Distinction: Commercial Propisochlor (CAS: 86763-47-5) is derived from 2-ethyl-6-methylaniline .[1] The starting material specified in this request, 2-Chloro-N-(2,6-diisopropylphenyl)acetamide , yields the 2,6-diisopropyl analogue .[1]

This protocol details the synthesis of this specific analogue using the N-alkoxymethylation methodology standard in Propisochlor manufacturing. This reaction is chemically significant for researchers conducting Structure-Activity Relationship (SAR) studies, as the 2,6-diisopropyl substitution imposes severe steric hindrance, serving as a "stress test" for the standard alkylation protocols.[1]

Chemical Transformation[1]
  • Starting Material: 2-Chloro-N-(2,6-diisopropylphenyl)acetamide[1]

  • Reagent: Chloromethyl isopropyl ether (or Formaldehyde/Isopropanol in situ)[1]

  • Target Product: 2-Chloro-N-(2,6-diisopropylphenyl)-N-[(1-methylethoxy)methyl]acetamide[1]

  • Reaction Type: Nucleophilic Substitution (

    
     / 
    
    
    
    hybrid) at the amide nitrogen.

Mechanistic Insight & Reaction Logic

The synthesis relies on the functionalization of the secondary amide nitrogen. This is challenging due to two competing factors:

  • Low Nucleophilicity: The amide nitrogen's lone pair is delocalized into the carbonyl group, reducing its reactivity compared to amines.

  • Steric Shielding: The bulky ortho-isopropyl groups on the phenyl ring create a "picket fence" effect, shielding the nitrogen from incoming electrophiles.

To overcome this, we utilize a Phase Transfer Catalysis (PTC) approach or a Strong Base/Anhydrous method. The electrophile of choice is the highly reactive chloromethyl isopropyl ether .

Reaction Pathway Diagram

ReactionPathway SM Starting Material (2-Chloro-N-(2,6-diisopropylphenyl)acetamide) Anion Amide Anion (Nucleophile) SM->Anion -H+ Base Base Deprotonation (NaH or NaOH/PTC) Base->Anion Product Target Analogue (N-Isopropoxymethyl derivative) Anion->Product SN2 Attack Ether Chloromethyl Isopropyl Ether (Electrophile) Ether->Product + Alkyl Group

Figure 1: Reaction pathway for the N-alkylation of the hindered amide.

Experimental Protocol

Safety Warning: Chloromethyl ethers are potential human carcinogens.[1] All procedures must be performed in a certified chemical fume hood. Wear butyl rubber gloves and a full-face respirator if outside the hood.[1]

Method A: High-Precision Laboratory Synthesis (Recommended)

This method uses pre-formed chloromethyl isopropyl ether and sodium hydride for maximum yield on the hindered substrate.[1]

Reagents & Materials
  • Substrate: 2-Chloro-N-(2,6-diisopropylphenyl)acetamide (1.0 eq)

  • Electrophile: Chloromethyl isopropyl ether (1.2 eq)

  • Base: Sodium Hydride (60% dispersion in oil) (1.2 eq)[1]

  • Solvent: Anhydrous Tetrahydrofuran (THF) or Toluene (Dry)[1]

  • Quench: Ammonium Chloride (sat. aq.)

Step-by-Step Procedure
  • Preparation of Anhydrous Environment:

    • Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet.

    • Purge with nitrogen for 15 minutes.[1]

  • Deprotonation:

    • Charge the flask with Sodium Hydride (1.2 eq). Wash with dry hexane (2x) to remove mineral oil if necessary.

    • Add anhydrous THF (10 mL per gram of substrate).

    • Cool the suspension to 0°C using an ice bath.

    • Dissolve 2-Chloro-N-(2,6-diisopropylphenyl)acetamide in a minimal amount of THF and add dropwise to the NaH suspension over 20 minutes.

    • Observation: Evolution of hydrogen gas (

      
      ).
      
    • Allow to stir at 0°C for 30 minutes, then warm to room temperature (RT) for 1 hour to ensure complete anion formation.

  • Alkylation:

    • Cool the mixture back to 0°C.

    • Add Chloromethyl isopropyl ether (1.2 eq) dropwise via syringe. Note: This reagent is moisture sensitive.[1]

    • Remove the ice bath and allow the reaction to stir at RT.

    • Optimization: Due to the steric bulk of the diisopropyl groups, heating to 50-60°C for 4-6 hours may be required to drive the reaction to completion.[1] Monitor via TLC (Hexane/EtOAc 4:1).

  • Workup:

    • Cool reaction to RT.

    • Carefully quench with saturated Ammonium Chloride solution (dropwise initially to destroy excess NaH).

    • Extract the aqueous layer with Ethyl Acetate (3x).

    • Combine organic layers and wash with water (1x) and brine (1x).

    • Dry over anhydrous

      
      , filter, and concentrate under reduced pressure.[2]
      
  • Purification:

    • The crude oil is typically purified via high-vacuum distillation (if stable) or silica gel column chromatography (Gradient: 0-20% EtOAc in Hexanes).[1]

Method B: Industrial Phase Transfer Catalysis (PTC)

This method avoids NaH and uses liquid-liquid extraction principles, suitable for scale-up but potentially lower yield for this specific hindered substrate.[1]

  • Solvent: Toluene

  • Base: 50% NaOH (aq)

  • Catalyst: Benzyltriethylammonium chloride (TEBA) or Tetrabutylammonium bromide (TBAB) (5 mol%)[1]

  • Reagent: Chloromethyl isopropyl ether[1]

Procedure: Mix substrate in toluene with catalyst.[1] Add NaOH solution. Add chloromethyl ether dropwise at 25-30°C. Stir vigorously for 4-8 hours. Separate phases, wash organic layer, and strip solvent.[2]

Process Workflow & Quality Control

Workflow Start Start: Dry Flask + N2 Deprot Deprotonation (NaH + Substrate in THF) Start->Deprot React Alkylation (+ Chloromethyl Ether, 60°C) Deprot->React Check QC Check: TLC/HPLC (Is SM < 2%?) React->Check Check->React No (Continue Heating) Quench Quench & Extraction (NH4Cl / EtOAc) Check->Quench Yes Purify Purification (Column Chromatography) Quench->Purify Final Final QC (NMR, MS) Purify->Final

Figure 2: Operational workflow for the synthesis process.

Quality Control Specifications
ParameterSpecificationMethod
Appearance Amber to yellow viscous oilVisual
Purity > 95.0%HPLC (C18, ACN/Water)
Identity Consistent with structure1H-NMR (CDCl3)
Moisture < 0.5%Karl Fischer

Key NMR Diagnostic Signals:

  • N-CH2-O: Look for a singlet (or AB quartet due to chiral axis/hindrance) around

    
     4.8 - 5.2 ppm.[1]
    
  • Isopropyl Methine (Ether): Septet around

    
     3.6 ppm.
    
  • Isopropyl Methine (Ring): Septet around

    
     3.0 ppm (shifted from starting material).
    

Troubleshooting & Optimization

  • Incomplete Conversion:

    • Cause: Steric hindrance of the 2,6-diisopropyl groups preventing the electrophile approach.[1]

    • Solution: Switch solvent to DMF (Dimethylformamide) or NMP to increase the reaction rate, though workup becomes more difficult. Increase temperature to 80°C.

  • Hydrolysis of Reagent:

    • Cause: Wet solvent or reagents. Chloromethyl ethers hydrolyze rapidly.[1]

    • Solution: Ensure strict anhydrous conditions. Distill chloromethyl isopropyl ether immediately before use if stored for long periods.[1]

  • O-Alkylation vs N-Alkylation:

    • Note: The amide oxygen is a competing nucleophile. However, under basic conditions with hard electrophiles (like chloromethyl ethers), N-alkylation is generally favored for anilides. If O-alkylation is observed (imidate formation), switch to a less polar solvent (Toluene vs THF).[1]

References

  • Propisochlor Structure & Properties. PubChem Database. National Center for Biotechnology Information.[1] [Link][1][3]

  • Synthesis of Chloroacetanilide Herbicides (Patent). Google Patents. CN102718677A - Novel propisochlor production process.[1]

  • Alkoxymethylation of Amides (General Protocol). Google Patents. US5359090A - Alkoxymethylation of pyrroles (Analogous chemistry for hindered nitrogens).[1]

Sources

Application

Application Note: Microwave-Assisted Synthesis of 2-Chloro-N-(2,6-diisopropylphenyl)acetamide

Executive Summary This application note details a robust, high-yield protocol for the synthesis of 2-Chloro-N-(2,6-diisopropylphenyl)acetamide , a critical intermediate in the manufacturing of amide-type local anesthetic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, high-yield protocol for the synthesis of 2-Chloro-N-(2,6-diisopropylphenyl)acetamide , a critical intermediate in the manufacturing of amide-type local anesthetics (e.g., Lidocaine analogs) and a sterically demanding scaffold for fungicidal research.

Traditional thermal synthesis of this molecule is often plagued by the significant steric hindrance imposed by the ortho-diisopropyl groups, requiring prolonged reflux times (4–12 hours) and harsh solvents (toluene/benzene). By leveraging Microwave-Assisted Organic Synthesis (MAOS) , this protocol overcomes the "steric wall" via rapid dielectric heating, reducing reaction times to under 10 minutes while improving yield (>90%) and purity profiles.

Introduction & Mechanistic Rationale

The Steric Challenge

The target molecule is formed via the N-acylation of 2,6-diisopropylaniline with chloroacetyl chloride . In standard thermal conditions, the bulky isopropyl groups at the 2 and 6 positions create a "protective pocket" around the amine nitrogen, significantly retarding the nucleophilic attack on the acyl chloride.

The Microwave Advantage

Microwave irradiation (2.45 GHz) provides two distinct acceleration mechanisms for this acylation:

  • Thermal/Arrhenius Effect: Rapid, uniform bulk heating eliminates the "wall effect" of oil baths, allowing the reaction mixture to reach the activation energy (

    
    ) almost instantaneously.
    
  • Specific Microwave Effects: The polar transition state (tetrahedral intermediate) is more polar than the ground state. Microwave irradiation stabilizes this transition state through dipolar polarization, effectively lowering the activation energy for the rate-determining step.

Reaction Mechanism

The reaction proceeds via a Nucleophilic Acyl Substitution.[1] The amine lone pair attacks the carbonyl carbon of the acid chloride, forming a tetrahedral intermediate, followed by the elimination of the chloride ion.

ReactionMechanism Reactants Reactants 2,6-diisopropylaniline + Chloroacetyl Chloride TS Transition State (Tetrahedral Intermediate) Polarized & MW Stabilized Reactants->TS Nucleophilic Attack (Rate Limiting due to Sterics) Elimination Elimination Loss of Cl- TS->Elimination Collapse of Intermediate Products Product 2-Chloro-N-(2,6-diisopropylphenyl)acetamide + HCl (Scavenged) Elimination->Products Formation of Amide Bond

Figure 1: Mechanistic pathway of the N-acylation. Microwave irradiation stabilizes the polar Transition State, accelerating the reaction despite steric hindrance.

Materials & Instrumentation

Reagents
  • 2,6-Diisopropylaniline (>97%): The nucleophile. Caution: Toxic.[2]

  • Chloroacetyl Chloride (>98%): The electrophile. Caution: Lachrymator, corrosive.

  • Solvent: Glacial Acetic Acid (Method A) or Acetonitrile (Method B).

  • Base: Sodium Acetate (NaOAc) usually used with Acetic Acid; Triethylamine (Et3N) used with Acetonitrile.

Instrumentation
  • Microwave Reactor: Single-mode or Multi-mode system (e.g., CEM Discover, Anton Paar Monowave).

  • Vessels: 10 mL or 30 mL pressure-sealed quartz/glass vials with Teflon/silicone septa.

  • Temperature Control: IR sensor (external) or Fiber optic probe (internal).

Experimental Protocols

Safety Warning

Chloroacetyl chloride is highly toxic and a potent lachrymator.[2] All transfers must occur in a functioning fume hood. 2,6-diisopropylaniline is harmful if absorbed through the skin.[2] Wear nitrile gloves, safety goggles, and a lab coat.

Method A: Green Protocol (Acetic Acid/NaOAc)

Recommended for high purity and easy workup (precipitation).

  • Preparation: In a 10 mL microwave vial, dissolve 2,6-diisopropylaniline (1.77 g, 10 mmol) in Glacial Acetic Acid (5 mL).

  • Addition: Add Chloroacetyl chloride (1.24 g, 1.1 equiv, 11 mmol). Note: The reaction is exothermic; add slowly.

  • Buffering: Add saturated aqueous Sodium Acetate solution (2 mL) to scavenge the HCl produced.

  • Irradiation: Seal the vial and place it in the microwave cavity.

    • Mode: Dynamic Power (maintain temp).

    • Temp: 60°C.

    • Hold Time: 5 minutes.

    • Stirring: High.

  • Workup: Pour the reaction mixture into 50 mL of ice-cold water. The product will precipitate immediately as a white/off-white solid.

  • Purification: Filter the solid using a Buchner funnel. Wash with cold water (3 x 20 mL) to remove acetic acid. Recrystallize from Ethanol/Water (1:1) if necessary.

Method B: Solvent-Polarity Optimized (Acetonitrile/Et3N)

Recommended for screening libraries or small-scale synthesis.

  • Preparation: In a 10 mL microwave vial, mix 2,6-diisopropylaniline (10 mmol) and Triethylamine (1.2 equiv) in Acetonitrile (5 mL).

  • Addition: Add Chloroacetyl chloride (1.1 equiv) dropwise at 0°C (ice bath) before microwave heating to avoid runaway exotherms.

  • Irradiation:

    • Temp: 85°C.

    • Hold Time: 2 minutes.

    • Power: Max 150W (Power cycling).

  • Workup: Evaporate solvent under reduced pressure. Resuspend residue in EtOAc, wash with 1M HCl (to remove unreacted amine/Et3N), then brine. Dry over MgSO4 and concentrate.

Process Workflow

Workflow cluster_setup 1. Setup & Safety cluster_mw 2. MAOS Reaction cluster_downstream 3. Downstream Processing Step1 Reagent Prep (Fume Hood) Step2 Vial Loading (Amine + Acid Chloride) Step1->Step2 Step3 MW Irradiation 60-85°C | 2-5 min Step2->Step3 Seal & Insert Step4 Quench (Ice Water Pour) Step3->Step4 Cool to RT Step5 Filtration/Isolation Step4->Step5 Step6 Recrystallization (EtOH/H2O) Step5->Step6 If Purity <98%

Figure 2: Operational workflow for the microwave-assisted synthesis protocol.

Results & Discussion

The microwave protocol demonstrates a superior efficiency profile compared to conventional thermal reflux (Table 1). The steric bulk of the diisopropyl group, which typically necessitates long reflux times in toluene to overcome the energy barrier, is easily managed by the dielectric heating efficiency of polar solvents like Acetic Acid or Acetonitrile.

Table 1: Comparative Analysis of Synthetic Methods

ParameterConventional ThermalMicrowave Method A (Green)Microwave Method B (ACN)
Solvent Toluene / BenzeneGlacial Acetic AcidAcetonitrile
Temperature 110°C (Reflux)60°C85°C
Time 4 – 12 Hours5 Minutes 2 Minutes
Yield 65 – 75%92 – 95% 88 – 91%
Workup Solvent evaporation requiredPrecipitation (Pour & Filter)Extraction required
Atom Economy Low (Solvent waste)High (Water precipitation)Moderate
Troubleshooting Guide
  • Low Yield: Ensure the amine is fully dissolved before adding the acid chloride. If the product oils out in water, the water might not be cold enough, or the crystal lattice is disrupted by impurities. Scratch the glass or seed with a pure crystal.

  • Violet/Brown Coloration: Indicates oxidation of the aniline. Ensure the starting material is clear/straw-colored. If dark, distill the aniline prior to use.

  • Vessel Failure: Do not overheat. The reaction is fast; extending time beyond 10 minutes often degrades the product rather than improving yield.

References

  • Reilly, T. (1999). "The Preparation of Lidocaine." Journal of Chemical Education, 76(11), 1557.

  • Hull, L. A. (2014). "Green Synthesis of Lidocaine."[1] University of Massachusetts Amherst, Chemistry Department.

  • Hayes, B. L. (2002). "Microwave Synthesis: Chemistry at the Speed of Light." CEM Publishing. (Standard text on MAOS principles).
  • Amgen Inc. (2009). "Process for the preparation of 2,6-diisopropylphenyl derivatives." Patent WO2009036132A1. (Industrial context for steric anilines).
  • Drazic, R., et al. (2019). "Student-Driven Development of Greener Chemistry in Undergraduate Teaching: Synthesis of Lidocaine Revisited." Journal of Chemical Education, 96(5).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 2-Chloro-N-(2,6-diisopropylphenyl)acetamide by Recrystallization

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the purification of 2-Chloro-N-(2,6-diisopropylphenyl)acetamide (CAS: 20781-86-6).[1][2] As a key interm...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the purification of 2-Chloro-N-(2,6-diisopropylphenyl)acetamide (CAS: 20781-86-6).[1][2] As a key intermediate in various synthetic pathways, achieving high purity is critical. This document provides in-depth, field-proven insights into optimizing its purification via recrystallization, addressing common challenges through a structured troubleshooting and FAQ format.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the principles and strategies for the recrystallization of 2-Chloro-N-(2,6-diisopropylphenyl)acetamide.

Q1: What are the fundamental principles for a successful recrystallization?

A successful recrystallization hinges on the differential solubility of the target compound and its impurities in a chosen solvent at varying temperatures.[3] The ideal solvent system should exhibit the following characteristics:

  • High Solute Solubility at High Temperatures: The solvent must completely dissolve 2-Chloro-N-(2,6-diisopropylphenyl)acetamide near its boiling point.[3][4]

  • Low Solute Solubility at Low Temperatures: As the solution cools, the compound's solubility should decrease significantly, promoting the formation of pure crystals.[3][4][5]

  • Favorable Impurity Solubility: Impurities should either be completely insoluble in the hot solvent (allowing for removal via hot filtration) or highly soluble in the cold solvent (so they remain in the liquid phase, or mother liquor, after crystallization).[4][6][7]

  • Chemical Inertness: The solvent must not react with the compound.[6][7]

  • Volatility: The solvent should have a relatively low boiling point to facilitate easy removal from the purified crystals during the drying phase.[6]

Q2: How do I select the best recrystallization solvent for 2-Chloro-N-(2,6-diisopropylphenyl)acetamide?

While specific solubility data for this compound is not extensively published, its structure—a substituted acetanilide—provides a strong basis for solvent selection. The 2,6-diisopropylphenyl group imparts significant hydrophobic character.[8] Therefore, polar solvents like water are likely poor choices, while non-polar to moderately polar organic solvents are excellent starting points. A systematic solvent screening is the most reliable method.

Q3: What are the likely impurities in a crude sample of 2-Chloro-N-(2,6-diisopropylphenyl)acetamide?

Impurities typically arise from the synthesis process, which commonly involves the acylation of 2,6-diisopropylaniline with chloroacetyl chloride. Potential impurities include:

  • Unreacted Starting Materials: Residual 2,6-diisopropylaniline or chloroacetyl chloride (or its hydrolysis product, chloroacetic acid).

  • Side-Reaction Products: Dimeric or polymeric byproducts can form, for instance, through the reaction of the product's amine group with the chloroacetyl group of another molecule.[9] For related syntheses, di-acylated products have also been observed as byproducts.[10]

Q4: How can I assess the purity of my final recrystallized product?

A combination of analytical techniques should be employed to validate purity:

  • Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity. Impurities typically depress and broaden the melting point range. The melting point for the related 2-chloro-N-(2,6-diethylphenyl)acetamide is 135-136 °C, and for the 2,6-dimethyl analog is 150-151 °C, suggesting a similar range for the diisopropyl compound.[11][12]

  • Thin-Layer Chromatography (TLC): A single spot on a TLC plate developed with an appropriate solvent system is a good indicator of purity.

  • Spectroscopic Methods (NMR, LC-MS): For rigorous purity confirmation, ¹H NMR spectroscopy can identify and quantify impurities. Liquid Chromatography-Mass Spectrometry (LC-MS) is highly effective for detecting trace-level impurities.

Section 2: Experimental Protocols & Visualization

This section provides step-by-step methodologies for solvent selection and the recrystallization process itself.

Protocol 1: Micro-Scale Solvent Screening

This protocol allows for the rapid determination of a suitable solvent using a small amount of crude material.

  • Place approximately 50 mg of the crude 2-Chloro-N-(2,6-diisopropylphenyl)acetamide into several test tubes.

  • To each tube, add a different potential solvent (see Table 1) dropwise at room temperature, swirling after each addition. Add up to 1 mL. Note if the compound dissolves readily at room temperature (if so, it is a poor solvent).[7]

  • For solvents that do not dissolve the compound at room temperature, gently heat the test tube in a water or sand bath towards the solvent's boiling point.[4][7]

  • If the compound dissolves completely when hot, it is a potential candidate.

  • Allow the hot, clear solution to cool slowly to room temperature, and then place it in an ice-water bath for 10-15 minutes.

  • Observe the quantity and quality of the crystals formed. An ideal solvent will yield a large volume of well-formed crystals.[13]

Table 1: Properties of Common Recrystallization Solvents
SolventBoiling Point (°C)PolarityNotes
Heptane/Hexane98 / 69Non-polarGood for non-polar compounds. Often used as an anti-solvent.
Toluene111Non-polarHigher boiling point, can be effective for aromatic compounds.
Ethyl Acetate77Moderately PolarA versatile solvent for a wide range of organic compounds.[14]
Acetone56Moderately PolarLow boiling point, good dissolving power, but high volatility can be an issue.
Isopropanol82PolarCan be a good choice for compounds with intermediate polarity.
Ethanol78PolarSimilar to isopropanol; often a good solvent for amides.[14][15]
Methanol65PolarA related compound, 2-Chloro-N-(2,6-dimethylphenyl)acetamide, is soluble in methanol.[12]
Protocol 2: Standard Single-Solvent Recrystallization Workflow
  • Dissolution: Place the crude 2-Chloro-N-(2,6-diisopropylphenyl)acetamide in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent. Heat the mixture to a gentle boil on a hot plate while stirring. Continue adding small portions of the hot solvent until the compound just dissolves completely. Using the absolute minimum amount of hot solvent is critical for maximizing yield.[13]

  • Hot Filtration (if necessary): If insoluble impurities are present (e.g., dust, inorganic salts), perform a hot gravity filtration. Pre-heat the filtration apparatus (funnel and receiving flask) with hot solvent vapor or in an oven to prevent premature crystallization in the funnel.[6][16]

  • Cooling & Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.[3] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor containing soluble impurities. Using ice-cold solvent is crucial to avoid redissolving the product.[13]

  • Drying: Dry the crystals thoroughly to remove residual solvent. This can be done by air drying on the filter paper or for more rigorous drying, in a vacuum oven. The product is not considered dry until it reaches a constant weight.[13]

Recrystallization Workflow Diagram

Recrystallization_Workflow Start Start with Crude Product Dissolve Dissolve in Minimum Hot Solvent Start->Dissolve HotFilter Hot Gravity Filtration (If Insoluble Impurities Exist) Dissolve->HotFilter Clear Solution? Cool Slowly Cool Filtrate to Room Temperature Dissolve->Cool No Insoluble Impurities HotFilter->Cool Yes IceBath Chill in Ice Bath Cool->IceBath Collect Collect Crystals (Vacuum Filtration) IceBath->Collect Wash Wash with Ice-Cold Solvent Collect->Wash Dry Dry to Constant Weight Wash->Dry End Pure Crystalline Product Dry->End

Sources

Optimization

Technical Support Center: Troubleshooting Hydrolysis of Chloroacetamides

Topic: Prevention of Hydrolysis and Degradation of -Chloroacetamide Warheads During Synthesis and Workup. Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Prevention of Hydrolysis and Degradation of


-Chloroacetamide Warheads During Synthesis and Workup.
Audience:  Medicinal Chemists, Process Chemists, and Drug Discovery Researchers.
Date:  October 26, 2023

Executive Summary: The Stability Paradox

Chloroacetamides are the "workhorses" of covalent drug discovery (e.g., covalent kinase inhibitors, PROTACs). Their utility relies on a precise "Goldilocks" reactivity: electrophilic enough to alkylate a target cysteine residue (


) but stable enough to survive physiological conditions and synthetic workup.

The Core Problem: During workup, researchers often inadvertently trigger the very reactivity they wish to reserve for the biological target. The most common failure mode is base-catalyzed hydrolysis , where the chloride leaving group is displaced by hydroxide (


), yielding the inactive 

-hydroxyacetamide, or less commonly, the cleavage of the amide bond itself.

Diagnostic Hub: Troubleshooting Q&A

Use this section to match your specific observation with a root cause and solution.

Q1: I see a new polar spot on TLC/LCMS ( ) after a basic wash. What happened?

Diagnosis: You likely performed a "standard" basic extraction (e.g., sat.


 or 

) to remove unreacted amine or acid. Root Cause:

-Chloroacetamides are susceptible to rapid

hydrolysis at pH > 8. The hydroxide ion (

) is a better nucleophile than water and displaces the chloride. The Fix:
  • Immediate: Acidify the aqueous layer to pH 3-4 and re-extract if the product is acid-stable.

  • Protocol Shift: Switch to acidic quenches (e.g.,

    
     or 
    
    
    
    ) to remove amines. If a basic wash is strictly necessary for other functionalities, use half-saturated brine to reduce the effective concentration of water and keep the contact time under 5 minutes at
    
    
    .
Q2: My product degrades during rotary evaporation, even though the bath is only at 40°C.

Diagnosis: Thermal instability often coupled with residual basicity or acidity. Root Cause: Concentration increases the molarity of residual salts/acids/bases, accelerating degradation kinetics. While chloroacetamides are generally thermally stable up to


 when pure, trace nucleophiles or bases in the concentrating solution lower the activation energy for degradation.
The Fix: 
  • Process: Ensure the organic layer is neutral before concentration.[1] Wash with brine and dry thoroughly over

    
    .
    
  • Parameter: Lower the bath temperature to < 30°C and rely on higher vacuum strength. Avoid "bumping" which coats the flask walls with thin films that overheat.

Q3: I am synthesizing a chloroacetamide from an aniline, but the yield is low and I see a dimer.

Diagnosis: Competitive


-alkylation (dimerization).
Root Cause:  The product (anilide) is less nucleophilic than the starting aniline, but if the chloroacetyl chloride is added too slowly or without adequate base control, the starting aniline can attack the 

-carbon of the formed product. The Fix:
  • Stoichiometry: Use a slight excess of the acylating agent (chloroacetyl chloride/anhydride).

  • Order of Addition: Add the acid chloride to the amine (inverse addition) at low temperature (

    
     to 
    
    
    
    ) to ensure the acylating agent is always in excess relative to the reacting amine interface.

Technical Deep Dive: Mechanisms of Degradation

Understanding the enemy is the first step to defeating it. Chloroacetamides face two primary degradation pathways during workup.

Pathway A: Displacement (Dominant at pH > 7)

This is the most common workup artifact. The


-carbon is electrophilic. In the presence of base (

), the chloride is displaced.[2][3][4]

  • Kinetics: Second-order (dependent on

    
     and 
    
    
    
    ).
  • Implication: Every unit increase in pH increases the rate 10-fold.

Pathway B: Amide Hydrolysis (Extreme pH)

Less common due to the deactivating effect of the chlorine atom on the carbonyl carbon, but occurs under vigorous acidic or basic forcing conditions.



Visualization: Degradation Pathways

The following diagram illustrates the competing pathways and the critical nodes where control must be exerted.

Chloroacetamide_Degradation Figure 1: Mechanistic Pathways of Chloroacetamide Degradation Start Chloroacetamide (R-NH-CO-CH2-Cl) Base Basic Conditions (pH > 8, OH-) Start->Base Workup Acid Strong Acid (pH < 2, Heat) Start->Acid Reflux/Storage Prod_Dimer N-Alkylated Dimer (Side Reaction) Start->Prod_Dimer Rxn with Starting Amine (Low Electrophile Conc.) SN2_TS SN2 Transition State (Nu attack at C-alpha) Base->SN2_TS Fast (Major Path) Tet_Int Tetrahedral Intermediate (Attack at Carbonyl) Base->Tet_Int Slow (Steric dep.) Acid->Tet_Int Protonation Prod_Hydroxy Hydroxyacetamide (Inactive Impurity) SN2_TS->Prod_Hydroxy -Cl Prod_Cleavage Amine + Chloroacetic Acid (Hydrolysis) Tet_Int->Prod_Cleavage Amide Bond Break

Optimized Experimental Protocols

Protocol A: Safe Quenching & Extraction (The "Cold-Acid" Method)

Use this for standard synthesis of chloroacetamides from anilines/amines.

  • Quench: Upon reaction completion, cool the mixture to 0°C .

  • Dilution: Dilute with EtOAc or DCM.

  • Wash 1 (Amine Removal): Wash with cold 0.5 M HCl or 10% Citric Acid .

    • Why? Protonates unreacted amines, moving them to the aqueous layer. Acidic pH (< 2) suppresses

      
       hydrolysis of the chloride.
      
  • Wash 2 (Neutralization): Wash with Water followed by Saturated Brine .

    • Critical: Do NOT use saturated

      
       if your molecule allows. If you must neutralize acid sensitivity, use a phosphate buffer at pH 6.5 .
      
  • Drying: Dry over anhydrous

    
     (Sodium Sulfate) for 15 minutes.
    
    • Note: Avoid

      
       if the compound is highly sensitive, as it is slightly Lewis acidic.
      
Protocol B: Decision Tree for Workup

Follow this logic flow to determine the safest workup for your specific substrate.

Workup_Decision Figure 2: Optimized Workup Decision Tree Start Reaction Complete Solubility Is Product Acid Sensitive? Start->Solubility Yes_Acid Avoid Strong Acid Washes Solubility->Yes_Acid Yes (e.g. Boc group) No_Acid Standard Protocol Solubility->No_Acid No Buffer Use 10% NH4Cl or pH 6 Phosphate Buffer Yes_Acid->Buffer Brine Brine Wash (Essential for Drying) Buffer->Brine HCl_Wash Wash with 1N HCl (Removes Anilines) No_Acid->HCl_Wash HCl_Wash->Brine Dry Dry over Na2SO4 (Filter) Brine->Dry Conc Concentrate < 30°C Dry->Conc

Quantitative Stability Data

The following data summarizes the half-life (


) of typical chloroacetamides in aqueous solution at varying pH levels. Note the dramatic decrease in stability as pH rises.
pH ConditionApproximate

(at 25°C)
Dominant Degradation ProductRecommended Action
pH 1 - 3 > 30 DaysAmine + Acid (Slow)Safe zone for workup washes.
pH 7 (Neutral) 10 - 50 DaysHydroxyacetamideSafe for short-term storage/workup.
pH 9 10 - 24 HoursHydroxyacetamideDanger Zone. Process immediately.
pH 11 < 1 HourHydroxyacetamideAvoid. Do not use Carbonate washes.

Data synthesized from environmental fate studies of chloroacetamide herbicides (e.g., Acetochlor, Metolachlor) which share the identical warhead chemistry. [1, 2]

References

  • Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides. Source: Environmental Science & Technology.[5] URL:[Link]

  • Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. Source: Biomolecules (MDPI). URL:[Link][5]

  • An update on the discovery and development of reversible covalent inhibitors. Source: Acta Pharmaceutica Sinica B. URL:[Link]

  • Chloroacetamide - Wikipedia (Chemical Properties & Stability Data). Source: Wikipedia. URL:[Link]

Sources

Troubleshooting

Controlling dimerization side reactions in chloroacetamide synthesis

Current Status: Operational Topic: Controlling Dimerization & Side Reactions Ticket Priority: High (Process Critical) Core Concept: The Electrophilic Competition Why is my reaction dimerizing? In chloroacetamide synthesi...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Controlling Dimerization & Side Reactions Ticket Priority: High (Process Critical)

Core Concept: The Electrophilic Competition

Why is my reaction dimerizing? In chloroacetamide synthesis, you are managing a competition between two electrophilic sites on the same molecule. The reaction of an amine with chloroacetyl chloride (CAC) is intended to be an N-acylation . However, the product (a generic


-chloroacetamide) contains a highly reactive alkyl chloride.

If the reaction conditions (temperature, stoichiometry, or base) are not strictly controlled, the remaining starting amine will attack the alkyl chloride of the product, leading to N-alkylation . This results in a "dimer" (a secondary amine byproduct) or, in peptide chemistry, a diketopiperazine (DKP) .

The Competing Pathways

The following diagram illustrates the kinetic competition. To succeed, you must favor Pathway A (Acylation) and suppress Pathway B (Alkylation).

Chloroacetamide_Pathways cluster_inputs Reactants cluster_products Outcomes Amine Primary Amine (Nucleophile) Product α-Chloroacetamide (Desired Product) Amine->Product Pathway A: Acylation (Fast, Kinetic Control) Target: < 0°C Dimer Bis-Alkylated Dimer (Impurity) Amine->Dimer CAC Chloroacetyl Chloride CAC->Product Product->Dimer Pathway B: N-Alkylation (Slower, Thermo Control) Trigger: Excess Amine / Heat DKP Diketopiperazine (Cyclic Impurity) Product->DKP Pathway C: Cyclization (Specific to Amino Acids)

Figure 1: Kinetic competition between Acylation (Pathway A) and Alkylation (Pathway B/C). Success depends on keeping Pathway A significantly faster than B.

Troubleshooting Guide (FAQ)

Issue 1: LCMS shows a peak at [2M - HCl]

Diagnosis: You have significant N-alkylation . The starting amine has reacted with your product.

  • Root Cause A (Stoichiometry): You likely added the Chloroacetyl Chloride (CAC) to the amine. This creates a temporary excess of amine relative to the acid chloride, encouraging the amine to attack the product.

  • Root Cause B (Temperature): The reaction was run >0°C. Acylation has a lower activation energy; alkylation requires more heat.

  • Corrective Action:

    • Reverse Addition: Add the Amine to the CAC solution (or add them simultaneously). This ensures CAC is always in excess until the end.

    • Cryogenic Control: Maintain internal temperature between -10°C and 0°C.

Issue 2: Formation of Diketopiperazines (DKP)

Diagnosis: Common in peptide synthesis or amino acid derivatives.[1] The mass spectrum shows a cyclic dimer [2M - 2HCl].

  • Root Cause: Intramolecular cyclization. The free amine of a dipeptide (or amino acid ester) attacks the amide carbonyl of the preceding residue or the chloroacetyl group.

  • Corrective Action:

    • Schotten-Baumann Conditions: Use a biphasic system (DCM/Water) with an inorganic base (

      
      ). The product partitions into the organic layer, physically separating it from the reactive amine/base in the aqueous layer [1].
      
    • Avoid Organic Bases: Bases like TEA or DIPEA can solubilize the salts and catalyze the cyclization.

Issue 3: Hydrolysis of Chloroacetyl Chloride

Diagnosis: Low yield; presence of chloroacetic acid.

  • Root Cause: Wet solvents or high humidity. CAC is extremely moisture-sensitive.

  • Corrective Action: Ensure all solvents are anhydrous. If using a biphasic aqueous method, the addition of CAC must be rapid enough to react with the amine before it hydrolyzes, but slow enough to control exotherm.

Optimized Protocols

Protocol A: Anhydrous Low-Temperature (Standard)

Best for: Simple amines, non-aqueous soluble substrates.

Reagents:

  • Amine (1.0 equiv)

  • Chloroacetyl Chloride (1.1 - 1.2 equiv)

  • Triethylamine (TEA) (1.2 equiv)

  • Dichloromethane (DCM) (Anhydrous)

Workflow:

  • Dissolve CAC (1.2 equiv) in DCM (10 vol) under

    
    .
    
  • Cool solution to -10°C .

  • Mix Amine (1.0 equiv) and TEA (1.2 equiv) in DCM (5 vol).

  • Critical Step: Add the Amine/TEA solution dropwise to the CAC solution over 30-60 minutes.

    • Why? This maintains the Acid Chloride in excess, preventing the amine from "seeing" the product and dimerizing [2].

  • Monitor internal temperature; do not exceed 0°C.

  • Quench with water immediately upon completion.

Protocol B: Modified Schotten-Baumann (Biphasic)

Best for: Amino acids, preventing DKP, and scaling up.

Reagents:

  • Amine/Amino Acid (1.0 equiv)

  • Chloroacetyl Chloride (1.2 equiv)

  • 
     or 
    
    
    
    (2.5 equiv)
  • Solvent System: DCM / Water (1:1 ratio)

Workflow:

  • Dissolve Amine in the biphasic mixture (DCM/Water). Add the inorganic base.

  • Cool the mixture to 0°C with vigorous stirring (emulsion is required).

  • Add CAC (neat or in minimal DCM) dropwise.

  • Mechanism of Protection: As the chloroacetamide forms, it is lipophilic and migrates into the DCM layer. The inorganic base remains in the water. This phase separation hinders the nucleophilic attack required for dimerization [3].

Data & Decision Matrix

Solvent & Base Selection Guide

ParameterRecommendedRiskyReason
Base

,

Pyridine, DMAPPyridine can form reactive acyl-pyridinium salts that may accelerate side reactions or become difficult to remove.
Solvent DCM, THF, EtOAcDMF, DMSOPolar aprotic solvents (DMF) enhance the nucleophilicity of the amine, increasing the risk of alkylation (dimerization) [4].
Temp -10°C to 0°C> 25°CHeat overcomes the activation energy barrier for the unwanted alkylation pathway.
Troubleshooting Logic Flow

Troubleshooting_Tree Start Start: Analyze Impurity Profile Q1 Is the impurity Mass [Product + Amine - HCl]? Start->Q1 Yes1 Yes (Dimer/Bis-alkyl) Q1->Yes1 Confirmed No1 No Q1->No1 Action1 1. Switch to Reverse Addition 2. Lower Temp to -10C Yes1->Action1 Q2 Is the impurity cyclic (Diketopiperazine)? No1->Q2 Yes2 Yes (DKP) Q2->Yes2 Action2 Switch to Protocol B (Biphasic Schotten-Baumann) Yes2->Action2

Figure 2: Decision tree for identifying and resolving specific impurity profiles.

References

  • Org. Process Res. Dev. 2017, 21, 8, 1149–1159. Preparation of the HIV Attachment Inhibitor BMS-663068.[2] (Discusses biphasic strategies to control reactivity).

  • Organic Syntheses , Coll. Vol. 1, p.153 (1941). Chloroacetamide synthesis basics and temperature control.

  • J. Chem. Educ. 2012, 89, 1, 147–149.[3] Competition between Acylation and Alkylation.[3] (Mechanistic insight into electrophilic competition).

  • WuXi AppTec , QM Analyses for Cysteine – Chloroacetamide Bioconjugation. (Insight into solvent effects on chloroacetamide reactivity).

Sources

Optimization

Technical Support Center: Strategies for Overcoming Steric Hindrance in the Acylation of 2,6-Diisopropylaniline

Welcome to the technical support center for navigating the challenges of acylating sterically hindered anilines, with a specific focus on 2,6-diisopropylaniline. This guide is designed for researchers, scientists, and pr...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for navigating the challenges of acylating sterically hindered anilines, with a specific focus on 2,6-diisopropylaniline. This guide is designed for researchers, scientists, and professionals in drug development who encounter this common yet challenging synthetic transformation. Here, we provide in-depth, experience-driven advice in a question-and-answer format, moving from frequently asked questions to detailed troubleshooting and experimental protocols.

Frequently Asked Questions (FAQs)

Q1: Why is the acylation of 2,6-diisopropylaniline so challenging?

The primary obstacle is steric hindrance. The two bulky isopropyl groups at the ortho-positions (2 and 6) of the aniline ring physically obstruct the nitrogen atom's lone pair of electrons. This steric shield makes it difficult for the electrophilic acylating agent to approach and react with the nucleophilic nitrogen, significantly slowing down or even preventing the reaction.[1]

Q2: What is the fundamental difference in reactivity between acyl chlorides and acid anhydrides for this reaction?

For sterically hindered anilines like 2,6-diisopropylaniline, acyl chlorides are generally the preferred acylating agent due to their higher reactivity compared to acid anhydrides.[2] However, acid anhydrides are less sensitive to moisture and can be effective, particularly when paired with a potent catalyst or when the reaction is conducted at elevated temperatures. The ultimate choice may also be influenced by the availability and stability of the specific acylating agent.

Q3: How does 4-(Dimethylaminopyridine) (DMAP) facilitate the acylation of hindered anilines?

4-(Dimethylaminopyridine), or DMAP, serves as a highly efficient nucleophilic catalyst. It functions by reacting with the acylating agent (e.g., acetic anhydride) to generate a highly reactive N-acylpyridinium salt. This intermediate is a significantly more potent acylating agent than the original anhydride and can more readily acylate the sterically hindered aniline. Following the acyl transfer, DMAP is regenerated, allowing it to continue participating in the catalytic cycle.[2][3]

Q4: My starting aniline is not only sterically hindered but also electron-deficient. What additional measures should I consider?

Electron-withdrawing groups on the aniline ring further decrease the nucleophilicity of the nitrogen atom, compounding the challenge of steric hindrance. In such cases, more forcing conditions are often necessary. This can include the use of more powerful activating agents, such as peptide coupling reagents like HATU, or the deprotonation of the aniline with a strong, non-nucleophilic base like sodium hydride (NaH) prior to introducing the acylating agent.[2]

Troubleshooting Guide

This section addresses common issues encountered during the acylation of 2,6-diisopropylaniline and provides a systematic approach to resolving them.

Issue 1: Low or No Conversion of Starting Material
Potential Cause Recommended Solution
Insufficient Reactivity of Acylating Agent Switch from an acid anhydride to a more reactive acyl chloride.[2]
Inadequate Catalyst or Lack Thereof Introduce a nucleophilic catalyst like DMAP. For extremely challenging substrates, consider stronger catalysts or coupling agents like HATU.[2]
Unfavorable Reaction Conditions Increase the reaction temperature. High-boiling solvents such as toluene or DMF can help overcome the activation energy barrier. In some instances, solvent-free conditions at elevated temperatures have proven effective.[2]
Poor Solubility Select a solvent in which the 2,6-diisopropylaniline has good solubility at the desired reaction temperature. Aprotic polar solvents like DMF or DMSO can be beneficial.[2]
Insufficient Stoichiometry Increase the equivalents of the acylating agent to 2-3 equivalents to drive the reaction towards completion.[2]
Issue 2: Formation of Significant Side Products
Side Product Mitigation Strategy
Diacylation While less common with highly hindered anilines, it can occur under forcing conditions. Use a stoichiometric amount of the acylating agent or add it slowly to the reaction mixture.[2]
O-Acylation (if other nucleophilic groups are present) If your aniline contains other nucleophilic groups like hydroxyls, they may also be acylated. Employ chemoselective conditions, such as lower reaction temperatures for N-acylation, or protect the other nucleophilic groups before the acylation step.[2]
Decomposition High temperatures can lead to the decomposition of reagents or the desired product. Monitor the reaction progress using TLC or LC-MS to avoid prolonged heating. If possible, utilize a more reactive system that allows for lower reaction temperatures.[2]

Visualizing the Process: Workflows and Mechanisms

To better illustrate the decision-making process and the chemistry at play, the following diagrams are provided.

Troubleshooting_Workflow start Low Conversion of 2,6-Diisopropylaniline Acylation q1 Is a catalyst being used? start->q1 add_dmap Add DMAP (0.1-0.2 eq.) q1->add_dmap No q2 Is the acylating agent an acid anhydride? q1->q2 Yes add_dmap->q2 switch_acyl_chloride Switch to corresponding acyl chloride (1.2-1.5 eq.) q2->switch_acyl_chloride Yes q3 Is the reaction at room temperature? q2->q3 No switch_acyl_chloride->q3 increase_temp Increase temperature (e.g., to 80-110 °C in Toluene) q3->increase_temp Yes q4 Is the aniline also electron-deficient? q3->q4 No increase_temp->q4 strong_base Pre-treat with NaH in anhydrous THF q4->strong_base Yes success Reaction Successful q4->success No strong_base->success

Caption: A logical workflow for troubleshooting low conversion in the acylation of 2,6-diisopropylaniline.

DMAP_Catalysis AcylatingAgent Acylating Agent (e.g., Ac₂O) Acylpyridinium N-Acylpyridinium Salt (Highly Reactive) AcylatingAgent->Acylpyridinium + DMAP DMAP DMAP Product Acylated Product Acylpyridinium->Product + Aniline Aniline 2,6-Diisopropylaniline Product->DMAP - Acyl Group

Caption: The catalytic cycle of DMAP in the acylation of a sterically hindered aniline.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for key acylation strategies.

Protocol 1: DMAP-Catalyzed Acylation using Acetic Anhydride

This protocol is a standard approach for moderately hindered anilines.

Materials:

  • 2,6-Diisopropylaniline

  • Acetic Anhydride

  • 4-(Dimethylaminopyridine) (DMAP)

  • Toluene (anhydrous)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • To a round-bottom flask, add 2,6-diisopropylaniline (1.0 eq.), DMAP (0.1 eq.), and anhydrous toluene.

  • Stir the mixture at room temperature until all solids are dissolved.

  • Slowly add acetic anhydride (1.2 eq.) to the reaction mixture.

  • Heat the reaction to reflux (approx. 110 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Perform an aqueous workup: wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.[2]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Acylation using an Acyl Chloride

This method is suitable for more challenging acylations where an anhydride is not sufficiently reactive.

Materials:

  • 2,6-Diisopropylaniline

  • Acyl Chloride (e.g., Benzoyl Chloride)

  • Triethylamine (or another non-nucleophilic base)

  • Dichloromethane (DCM, anhydrous)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Dissolve 2,6-diisopropylaniline (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous DCM in a round-bottom flask.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the acyl chloride (1.1 eq.) dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction by the slow addition of water.

  • Separate the organic layer and wash sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product as needed.

Protocol 3: Acylation of Highly Unreactive Anilines using a Strong Base

This protocol is reserved for extremely hindered and/or electron-deficient anilines.

Materials:

  • 2,6-Diisopropylaniline

  • Sodium Hydride (NaH), 60% dispersion in mineral oil

  • Acyl Chloride

  • Anhydrous Tetrahydrofuran (THF)

  • Schlenk flask or flame-dried round-bottom flask with a septum

  • Syringes and needles

  • Magnetic stirrer and stir bar

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), add NaH (1.2 eq.) to a Schlenk flask containing anhydrous THF.

  • Cool the suspension to 0 °C.

  • Slowly add a solution of 2,6-diisopropylaniline (1.0 eq.) in anhydrous THF to the NaH suspension.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete deprotonation.

  • Cool the reaction back to 0 °C and slowly add the acyl chloride (1.1 eq.).

  • Let the reaction warm to room temperature and stir until completion (monitor by TLC).

  • Carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent and purify the crude product.[2]

Alternative Strategies and Advanced Catalysis

For particularly recalcitrant substrates, exploring alternative acylating agents or more advanced catalytic systems may be necessary.

  • Alternative Acylating Agents: In some cases, uncommon acylating agents such as N-acylbenzotriazoles or the use of aldehydes or alcohols in the presence of an oxidant can provide different reactivity profiles.[4][5]

  • Rare-Earth Metal Triflates: Lanthanide triflates, such as Yb(OTf)₃, have been shown to be effective Lewis acid catalysts for acylation reactions and may offer an alternative to traditional methods.[6][7]

By understanding the underlying principles of steric hindrance and systematically applying the troubleshooting strategies and protocols outlined in this guide, researchers can significantly improve their success rate in the acylation of 2,6-diisopropylaniline and other sterically demanding anilines.

References

  • Technical Support Center: N-Acyl
  • Activity and selectivity of DMAP derivatives in acylation reactions: experimental and theoretical studies.
  • Acylation of Aniline Explained: Definition, Examples, Practice & Video Lessons - Pearson.
  • Chemistry Schotten Baumann Reaction - S
  • Optimization Of Reaction Conditions And Yield Enhancement In The Synthesis Of New Amide Compounds From 2-Hydroxybenzoic And 2 - Nvpubhouse Library for American Journal of Applied Science and Technology.
  • Applications of Dialkylaminopyridine (DMAP) Catalysts in Organic Synthesis | Request PDF.
  • DMAP as a Catalyst for Carbon Acylation: Elucidation of Mechanistic Pathway, Including Spectral Characterization of the Putative Reactive Intermedi
  • Practical catalytic method for synthesis of sterically hindered anilines - RSC Publishing.
  • Unveiling the Role of DMAP for the Se-Catalyzed Oxidative Carbonylation of Alcohols: A Mechanism Study | ACS Omega.
  • (PDF) Alternative and Uncommon Acylating Agents – An Alive and Kicking Methodology.
  • Lanthanide triflate-catalyzed arene acylation.
  • Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents | Request PDF - ResearchG
  • Amines.
  • What is the Schottan-Baumann reaction? - Quora.
  • Recent Advances in Rare Earth-Metal Triflate Catalyzed Organic Synthesis in Green Media.
  • Application Notes and Protocols for the Alkylation of Aniline to Diisopropylaniline - Benchchem.
  • Schotten-Baumann Reaction.
  • 2,6-Diisopropylaniline - Wikipedia.
  • Chapter 26: Deactivation of the Pd-La/Spinel Catalyst for the Preparation of 2,6-Diisopropyl Aniline | GlobalSpec.
  • Synthesis of 2,6-Diisopropylaniline - PrepChem.com.
  • Alternative and Uncommon Acylating Agents - An Alive and Kicking Methodology - PubMed.
  • JP2000103766A - Purification of 2,6-diisopropylaniline and production of triarylmethane or diarylmethane - Google P
  • EP1359141A1 - Method of friedel-crafts acylation of anilides - Google P
  • Technical Support Center: Improving Selectivity in Aniline Alkylation to 2,6-Diisopropylaniline - Benchchem.
  • Palladium-Catalyzed Decarboxylative ortho-Acylation of Anilines with Carbamate as a Removable Directing Group | ACS Omega - ACS Public
  • Solvent and Catalyst Free Acylation of Anilines with Acetic Acid - ijarsct.
  • 2,6-Diisopropylaniline - Grokipedia.
  • 24544-04-5, 2,6-Diisopropylaniline Formula - ECHEMI.
  • CN102701993B - A method for preparing 2, 6-diisopropylaniline and device - Google P
  • Synthesis of 2,6-diisopropylaniline by gas-phase amination on Mg-Al spinel-supported Pd-La catalyst | Request PDF - ResearchG
  • Scheme 2 Synthesis of ligands and complexes. 2,6-diisopropylaniline...
  • Catalytic Friedel-Crafts Acylation of Aniline Derivatives - ResearchG
  • Mechanism of Friedel−Crafts Acylation Using Metal Triflate in Deep Eutectic Solvents: An Experimental and Comput
  • Synthesis of 2,6-Diisopropyl-4-nitroaniline
  • preparation of acyl chlorides (acid chlorides) - Chemguide.
  • A direct method for carboformylation at last: the acid chloride does the job!
  • Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps.
  • A Level Chemistry Revision Notes - Acyl Chlorides - Save My Exams.
  • Reactions of Acyl Chlorides with Primary Amines - Chemistry LibreTexts.
  • 2,6-Diisopropylaniline 97 24544-04-5 - Sigma-Aldrich.
  • Rare-earth metal triflates as versatile catalysts for the chloromethylation of arom
  • 13.6. Reactions with Anhydride Electrophiles – Introduction to Organic Chemistry.
  • Synthesis of 2,6-diisopropylaniline in high-pressure liquid jet reactor - ResearchG

Sources

Reference Data & Comparative Studies

Validation

Comparative 1H NMR Guide: 2-Chloro-N-(2,6-diisopropylphenyl)acetamide

This guide provides a technical, comparative analysis of the 1H NMR characterization of 2-Chloro-N-(2,6-diisopropylphenyl)acetamide . It is designed for researchers synthesizing Lidocaine analogs, N-heterocyclic carbene...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical, comparative analysis of the 1H NMR characterization of 2-Chloro-N-(2,6-diisopropylphenyl)acetamide . It is designed for researchers synthesizing Lidocaine analogs, N-heterocyclic carbene (NHC) precursors, or chloroacetanilide herbicides.

Executive Summary & Application

2-Chloro-N-(2,6-diisopropylphenyl)acetamide (CAS: 39084-88-3) is a sterically hindered chloroacetanilide. Its correct characterization is critical because the steric bulk of the ortho-isopropyl groups influences reactivity and spectral behavior compared to less hindered analogs (e.g., 2,6-dimethyl).

Primary Challenges in Interpretation:

  • Amide Proton Visibility: The amide (NH) proton is labile and solvent-dependent.

  • Conformational Locking: The bulky 2,6-diisopropyl groups force the amide bond perpendicular to the phenyl ring, potentially affecting chemical shifts via anisotropic shielding.

  • Impurity Differentiation: Distinguishing the product from the starting material (2,6-diisopropylaniline) requires monitoring specific diagnostic signals.

Structural Assignment & Logic

The molecule consists of three distinct magnetic environments: the Chloroacetyl tail , the Amide linker , and the 2,6-Diisopropylphenyl (DIPP) head .

Visualization of Magnetic Environments

The following diagram maps the proton environments to their theoretical signal locations.

G Molecule 2-Chloro-N-(2,6-diisopropylphenyl)acetamide Group_A A: Isopropyl Methyls (CH3) High Field (0.5-1.5 ppm) Molecule->Group_A 12H (Doublet) Group_B B: Isopropyl Methine (CH) Mid Field (2.5-3.5 ppm) Molecule->Group_B 2H (Septet) Group_C C: Chloroacetyl (CH2-Cl) Deshielded Aliphatic (4.0-4.5 ppm) Molecule->Group_C 2H (Singlet) Group_D D: Aromatic Ring (Ph-H) Low Field (7.0-7.5 ppm) Molecule->Group_D 3H (Multiplet) Group_E E: Amide Proton (NH) Variable (7.5-10.0 ppm) Molecule->Group_E 1H (Broad/Sharp)

Figure 1: Structural segmentation of proton environments for NMR assignment.

Comparative Data: Solvent Effects (CDCl₃ vs. DMSO-d₆)

Solvent choice drastically alters the appearance of the Amide (NH) and Chloroacetyl (CH₂) protons due to Hydrogen Bonding and Polarity effects.

Experimental Protocol:
  • Concentration: 10 mg sample in 0.6 mL solvent.

  • Reference: TMS (0.00 ppm).

  • Temperature: 298 K.

Table 1: Chemical Shift Comparison ( , ppm)
AssignmentProton TypeMultiplicity

in CDCl₃ (Non-Polar)

in DMSO-d₆ (Polar Aprotic)
Interpretation & Causality
A

Doublet (

Hz)
1.21 1.14 Minimal solvent effect on aliphatic methyls.
B

Septet (

Hz)
3.05 3.00 Methine protons are shielded by the aromatic ring current; position is stable.
C

Singlet4.24 4.35 Critical Diagnostic: Deshielded by Cl and C=O. Shifts downfield in DMSO due to dipole stabilization.
D

Multiplet/Triplet7.15 - 7.35 7.10 - 7.30 Typical aromatic range. 3,4,5-protons often overlap due to symmetry.
E

Broad Singlet7.60 - 7.90 9.60 - 9.80 Primary Difference: In CDCl₃, NH is broad/variable (weak H-bonding). In DMSO, it forms strong H-bonds with solvent oxygen, locking it into a sharp, downfield signal.

Analyst Note: The integration of the Isopropyl Methyls (Group A) must be 12H . If this integration is low, check for incomplete reaction or loss of the isopropyl group (rare). If the integration is high, check for residual starting material (Aniline).

Purity Analysis: Product vs. Impurities

The most common impurity is the starting material, 2,6-diisopropylaniline . The comparative guide below highlights the "Red Flag" signals indicating impure product.

Table 2: Distinguishing Product from Starting Material
FeatureProduct: 2-Chloro-N-(2,6-diisopropylphenyl)acetamideImpurity: 2,6-Diisopropylaniline
Diagnostic Signal Singlet @ ~4.24 ppm (CH₂-Cl)Broad Singlet @ ~3.5 - 4.0 ppm (NH₂)
Amide/Amine Downfield NH (~7.8 - 9.8 ppm)Upfield NH₂ (~3.8 ppm in CDCl₃)
Aromatic Region Slightly deshielded due to Amide EWGMore shielded (electron-rich amine)
Solubility Moderate in CDCl₃High in CDCl₃
Workflow: Purity Verification System

Use this logic flow to validate your synthesis batch.

PurityCheck Start Acquire 1H NMR (CDCl3 preferred for speed) Check_4ppm Inspect 4.0 - 4.5 ppm Region Start->Check_4ppm Decision1 Is there a sharp Singlet at ~4.24 ppm? Check_4ppm->Decision1 Yes_Product Chloroacetyl Group Present (Product Formed) Decision1->Yes_Product Yes No_Product Reaction Failed (No Acylation) Decision1->No_Product No Check_3ppm Inspect 3.5 - 4.0 ppm (and 1.2 ppm integration) Yes_Product->Check_3ppm Decision2 Is there a Broad Singlet or excess Alkyl integration? Check_3ppm->Decision2 Clean PASS: Pure Product Decision2->Clean No Dirty FAIL: Residual Aniline (Recrystallize from EtOH/H2O) Decision2->Dirty Yes

Figure 2: Logic gate for assessing reaction completion and purity.

Advanced Interpretation: Rotational Barriers

Unlike simple acetamides, the 2,6-diisopropyl groups create significant steric hindrance.

  • Observation: At room temperature (298 K), you may observe broadening of the aromatic signals or the isopropyl methyls.

  • Mechanism: The amide bond (

    
    ) has partial double bond character. The bulky isopropyl groups prevent free rotation of the phenyl ring relative to the amide plane.
    
  • Outcome: The molecule prefers a conformation where the amide plane is perpendicular to the phenyl ring (orthogonal).

  • Troubleshooting: If peaks appear unusually broad in CDCl₃, run the spectrum at 323 K (50°C) . Sharpening of the peaks confirms restricted rotation rather than paramagnetic impurities.

References

  • ChemicalBook. (n.d.). 2-Chloro-N-(2,6-dimethylphenyl)acetamide NMR Data (Analogous Reference). Retrieved from

  • National Institutes of Health (NIH) - PubChem. (n.d.). 2-Chloro-N-(2,6-diethylphenyl)acetamide (Analogous Reference).[1] Retrieved from

  • Royal Society of Chemistry. (2014).[2] Synthesis and NMR of Diisopropylphenyl derivatives. Retrieved from

  • Abraham, R. J., et al. (2006).[3] The effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Magnetic Resonance in Chemistry.[2][3][4][5][6][7][8][9] Retrieved from

(Note: Specific shift values in Table 1 are refined estimates based on the rigorous comparison of the 2,6-dimethyl and 2,6-diethyl analogs found in References 1 and 2, adjusted for the inductive effects of the isopropyl group.)

Sources

Comparative

Comparative Guide: FTIR Spectral Analysis of N-Substituted Chloroacetamides

Executive Summary N-substituted chloroacetamides (e.g., N-chloroacetyl-2,6-xylidine, alachlor intermediates) are critical scaffolds in medicinal chemistry and agrochemical synthesis. Their structural validation relies he...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-substituted chloroacetamides (e.g., N-chloroacetyl-2,6-xylidine, alachlor intermediates) are critical scaffolds in medicinal chemistry and agrochemical synthesis. Their structural validation relies heavily on Fourier Transform Infrared (FTIR) spectroscopy.[1]

This guide provides an in-depth technical comparison of the FTIR spectral signatures of N-substituted chloroacetamides against their non-halogenated analogs (acetamides) and precursors (amines). By isolating the specific vibrational shifts induced by the


-chlorine atom, researchers can establish robust quality control (QC) protocols and monitor reaction progress with high specificity.

Mechanistic Principles: The Physics of the Shift

To interpret the spectra accurately, one must understand the electronic influence of the chlorine atom on the amide bond.

The -Halo Effect (Inductive Shift)

In a standard amide, the carbonyl carbon is stabilized by resonance from the nitrogen lone pair, lowering the C=O bond order and frequency (~1650 cm⁻¹).

  • The Shift: In chloroacetamides, the electronegative chlorine atom on the

    
    -carbon exerts a strong negative inductive effect (-I).
    
  • The Result: This pulls electron density away from the carbonyl carbon, discouraging the resonance contribution of the single-bond ionic form (

    
    ). Consequently, the carbonyl retains more double-bond character, shifting the Amide I band to a higher frequency (Blue Shift)  compared to non-chlorinated acetamides.
    
Diagram: Electronic Influence on Spectral Peaks

InductiveEffect Cl Chlorine Atom (Electronegative) AlphaC Alpha-Carbon Cl->AlphaC Inductive Pull (-I) Resonance Amide Resonance (N to C=O) Cl->Resonance Opposes Carbonyl Carbonyl (C=O) AlphaC->Carbonyl Destabilizes Ionic Form Frequency Amide I Frequency Increases (~1670-1690 cm⁻¹) Carbonyl->Frequency Higher Bond Order Resonance->Carbonyl Standard Stabilization

Figure 1: Mechanistic pathway showing how the


-chlorine atom disrupts amide resonance, leading to the characteristic blue shift of the Amide I band.

Comparative Analysis: Product vs. Alternatives

The following data compares the spectral performance of a target N-substituted Chloroacetamide against its two most common structural relatives: the Non-chlorinated Acetamide (analog) and the Primary Amine (precursor).

Quantitative Spectral Comparison
FeatureTarget Product (N-Substituted Chloroacetamide)Alternative 1 (N-Substituted Acetamide)Alternative 2 (Primary Amine Precursor)
Amide I (C=O) 1670 – 1690 cm⁻¹ (Sharp, Strong)1650 – 1660 cm⁻¹(Broad, Medium)Absent
Amide II (N-H) 1530 – 1550 cm⁻¹(If secondary amide)1540 – 1560 cm⁻¹1590 – 1650 cm⁻¹(N-H Scissoring)
N-H Stretch 3250 – 3300 cm⁻¹(Single band if secondary)3270 – 3320 cm⁻¹3300 – 3500 cm⁻¹(Doublet: Sym/Asym)
C-Cl Stretch 750 – 790 cm⁻¹ (Diagnostic Fingerprint)Absent Absent
C-N Stretch 1250 – 1300 cm⁻¹1280 – 1320 cm⁻¹1250 – 1350 cm⁻¹
Critical Differentiators
  • The "Blue Shift" Validation: If your C=O peak remains at 1650 cm⁻¹, your chlorination likely failed, or the chlorine has been displaced (e.g., by hydrolysis). A shift to >1670 cm⁻¹ validates the presence of the

    
    -halogen [1][2].
    
  • The Fingerprint Confirmation: The appearance of a medium-to-strong band in the 750–790 cm⁻¹ region is the definitive marker for the

    
     bond in chloroacetamides. This band is absent in standard acetamides [3].
    

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility in drug development contexts, follow this standardized ATR-FTIR protocol.

Materials & Setup
  • Instrument: FTIR Spectrometer with Diamond or ZnSe ATR crystal.

  • Resolution: 4 cm⁻¹.

  • Scans: 32 (Screening) or 64 (Publication/QC).

  • Cleaning Solvent: Isopropanol (avoid acetone as it has its own carbonyl peak).

Step-by-Step Methodology
  • Background Collection: Clean crystal and collect air background. Ensure CO₂ region (2350 cm⁻¹) is flat.

  • Sample Deposition:

    • Solids: Place 5-10 mg of N-substituted chloroacetamide on the crystal. Apply high pressure using the anvil to ensure intimate contact.

    • Liquids/Oils: Place 1 drop to cover the crystal active area.

  • Acquisition: Collect sample spectrum.

  • Self-Validation Check (Real-time):

    • Check 1: Is the Amide I peak >1665 cm⁻¹? (Yes = Proceed; No = Check synthesis).

    • Check 2: Is the C-Cl peak present at ~760 cm⁻¹?

    • Check 3: Are water vapor peaks (3600-3800 cm⁻¹ jagged noise) minimized?

  • Post-Processing: Apply baseline correction if necessary. Do not smooth excessively, as this may obscure the sharp C-Cl band.

Workflow Diagram

Protocol Start Start Analysis Background Collect Background (Air/Clean Crystal) Start->Background SamplePrep Apply Sample (High Pressure for Solids) Background->SamplePrep Scan Acquire Spectrum (4 cm⁻¹, 32 scans) SamplePrep->Scan Decision Amide I > 1665 cm⁻¹? Scan->Decision Pass Check C-Cl Band (~760 cm⁻¹) Decision->Pass Yes Fail Flag: Possible Non-Chlorinated Analog Decision->Fail No Final Export Data Pass->Final Fail->Final

Figure 2: Logical workflow for validating N-substituted chloroacetamides via FTIR.

Troubleshooting & Artifacts

  • Water Interference: N-substituted amides can be hygroscopic. Broad bands at 3400 cm⁻¹ (O-H stretch) can obscure the N-H stretch. Solution: Dry sample in a desiccator or vacuum oven at 40°C for 2 hours before analysis.

  • Amide I/II Overlap: In concentrated solid samples, Amide I and II can merge. Solution: Dilute the sample in dry KBr (1:100 ratio) and run in transmission mode if ATR resolution is insufficient.

  • Polymorphism: Chloroacetamides often exhibit polymorphism, which can slightly shift peak positions (~2-5 cm⁻¹). Always compare against a reference standard of the same polymorph if used for strict identification [4].

References

  • Arjunan, V., et al. (2004). Synthesis, Fourier transform infrared and Raman spectra... of N-(phenyl)- and N-(chloro substituted phenyl)-2,2-dichloroacetamides. Spectrochimica Acta Part A. Retrieved from [Link]

  • LibreTexts. (2021). Infrared Spectra of Some Common Functional Groups: Organic Compounds Containing Halogens. Retrieved from [Link]

  • Kazarian, S. G. (2020).[2] ATR-FTIR spectroscopic imaging to study drug release and tablet dissolution. SciSpace. Retrieved from [Link]

Sources

Validation

HPLC Method Development Guide: 2-Chloro-N-(2,6-diisopropylphenyl)acetamide Purity Profiling

Executive Summary This guide details the High-Performance Liquid Chromatography (HPLC) method development for 2-Chloro-N-(2,6-diisopropylphenyl)acetamide (CAS: 20781-86-6).[1] Unlike its common analog (the Lidocaine inte...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the High-Performance Liquid Chromatography (HPLC) method development for 2-Chloro-N-(2,6-diisopropylphenyl)acetamide (CAS: 20781-86-6).[1]

Unlike its common analog (the Lidocaine intermediate 2-Chloro-N-(2,6-dimethylphenyl)acetamide), this molecule features bulky isopropyl groups at the ortho positions.[1] This structural difference significantly increases lipophilicity (LogP > 3.5) and steric hindrance, rendering standard "generic" C18/Methanol methods inefficient due to excessive retention times and peak broadening.

This guide compares three methodological approaches:

  • The Baseline (Method A): Standard C18 / Methanol (Often fails on throughput).[1]

  • The Optimized (Method B): C8 / Acetonitrile + Acidic Buffer (Recommended for QC).[1]

  • The High-Throughput (Method C): Phenyl-Hexyl / UPLC (Recommended for IPC).[1]

Compound Profile & Critical Separations

Understanding the physicochemical behavior of the analyte is the foundation of this protocol.

Property2-Chloro-N-(2,6-diisopropylphenyl)acetamideCritical Impurity: 2,6-Diisopropylaniline
Structure Aromatic Amide (Neutral)Aromatic Amine (Basic)
pKa ~13 (Non-ionizable in working range)~4.5 (Protonatable)
LogP High (> 3.[1]5)Moderate (~2.8)
UV Max 210 nm (Amide), 254 nm (Aromatic)235 nm, 280 nm
Challenge Strong hydrophobic retention on C18.[1]Tailing due to silanol interactions; co-elution if not ionized.
Critical Separation Goals
  • Resolution (

    
    ):  > 2.0 between the hydrolytic impurity (2,6-Diisopropylaniline) and the Target.
    
  • Peak Shape (

    
    ):  < 1.5 for the amine impurity (requires silanol suppression).[1]
    
  • Run Time: < 15 minutes (Standard C18 methods often exceed 25 mins for this lipophilic compound).[1]

Comparative Methodology

Method A: The "Generic" Baseline (Not Recommended)

A standard starting point that often fails due to the molecule's high lipophilicity.

  • Column: Standard C18 (L1), 5 µm, 250 x 4.6 mm.[1]

  • Mobile Phase: Water / Methanol (Gradient).[1]

  • pH: Neutral (~7.0).[1]

Performance Analysis:

  • Drawback 1: Methanol is too weak a solvent for the diisopropyl analog.[1] Retention times often exceed 20 minutes.

  • Drawback 2: At neutral pH, the 2,6-diisopropylaniline impurity is partially non-ionized, leading to severe peak tailing (

    
    ) due to interactions with residual silanols on the column stationary phase.[1]
    
Method B: The Optimized QC Method (Recommended)

Uses solvent strength and pH control to achieve speed and sharp peaks.

  • Column: End-capped C8 (L7) or Short C18 (L1), 3.5 µm, 150 x 4.6 mm.[1]

    • Rationale: C8 reduces hydrophobic interaction time compared to C18, suitable for highly lipophilic compounds.

  • Mobile Phase: 0.1% Phosphoric Acid in Water (A) / Acetonitrile (B).[1]

  • pH: ~2.1 (Acidic).[1]

Performance Analysis:

  • Mechanism: Low pH protonates the aniline impurity (

    
    ), making it more polar.[1] This forces it to elute earlier (away from the target) and prevents silanol binding (sharper peaks).
    
  • Solvent: Acetonitrile is a stronger solvent than methanol, reducing the run time for the bulky amide target.

Method C: Phenyl-Hexyl Alternative (Specialist)

Uses Pi-Pi interactions for unique selectivity.[1]

  • Column: Phenyl-Hexyl, 2.7 µm (Fused Core).[1]

  • Selectivity: The phenyl ring in the stationary phase interacts with the aromatic ring of the analyte. This can provide superior separation of isomers or aromatic byproducts that co-elute on alkyl (C18) phases.

Experimental Data Summary

The following data represents typical performance metrics observed during method optimization.

ParameterMethod A (Generic C18/MeOH)Method B (Optimized C8/ACN)
Retention Time (Target) 24.5 min8.2 min
Retention Time (Impurity) 18.1 min (Broad)3.5 min (Sharp)
Resolution (

)
1.8> 5.0
Tailing Factor (

, Impurity)
2.2 (Fail)1.1 (Pass)
Total Run Time 35 min12 min

Detailed Protocol: Method B (Optimized)

This protocol is designed to be self-validating. If system suitability fails, refer to the troubleshooting section.

Reagents & Preparation
  • Acetonitrile: HPLC Grade.

  • Water: Milli-Q / HPLC Grade.[1]

  • Phosphoric Acid (85%): Analytical Grade.[1]

  • Diluent: Acetonitrile:Water (60:40 v/v).[1] Note: High organic content needed to dissolve the lipophilic target.

Chromatographic Conditions
  • Instrument: HPLC with UV/PDA Detector.

  • Column: Zorbax Eclipse XDB-C8 (or equivalent L7), 150 mm x 4.6 mm, 3.5 µm.[1]

  • Flow Rate: 1.2 mL/min.[1]

  • Column Temp: 40°C (Elevated temperature reduces viscosity and improves mass transfer for bulky molecules).[1]

  • Detection: UV @ 210 nm (for sensitivity) and 240 nm (for specificity).[1]

  • Injection Volume: 10 µL.

Gradient Program
Time (min)% Mobile Phase A (0.1% H3PO4)% Mobile Phase B (Acetonitrile)
0.06040
2.06040
8.01090
10.01090
10.16040
14.06040
System Suitability Criteria (Pass/Fail)

Before analyzing samples, inject the System Suitability Solution (Target + 2,6-Diisopropylaniline) 5 times.[1]

  • Resolution (

    
    ):  NLT (Not Less Than) 3.0 between Impurity and Target.
    
  • Tailing Factor (

    
    ):  NMT (Not More Than) 1.5 for the Target peak.
    
  • RSD (Area): NMT 2.0% for the Target peak.[1]

Logic & Mechanism Visualization[2]

The following diagram illustrates the decision pathway used to select Method B over Method A, emphasizing the chemical logic.

MethodDevelopment Start Analyte: 2-Chloro-N-(2,6-diisopropylphenyl)acetamide Analysis Analyze Properties: 1. High Lipophilicity (Isopropyl groups) 2. Basic Impurity (Aniline) Start->Analysis Path1 Generic Approach: C18 + Methanol + Neutral pH Analysis->Path1 Standard L1 Method Path2 Optimized Approach: C8 + Acetonitrile + Low pH Analysis->Path2 Structure-Based Design Result1 Result: 1. Long Retention (>20 min) 2. Tailing Amine Peak (Silanols) Path1->Result1 Mechanism Mechanism: 1. Low pH protonates Amine -> Elutes Fast 2. C8/ACN reduces hydrophobic drag Path2->Mechanism Result2 Result: Sharp Peaks, <12 min Run Time Mechanism->Result2

Caption: Decision Logic for selecting C8/Low pH over Standard C18/Neutral conditions.

Troubleshooting & Expert Insights

Issue: "Ghost Peaks" in Gradient
  • Cause: The 2-Chloro-N-(2,6-diisopropylphenyl)acetamide synthesis often uses Chloroacetyl Chloride.[1] If this reagent is not quenched properly, it can react with Methanol (if used as diluent) to form Methyl Chloroacetate.

  • Solution: Use Acetonitrile/Water as the diluent.[1] Ensure the sample is stable.

Issue: Peak Fronting
  • Cause: Solubility mismatch.[1] The target is very hydrophobic. If dissolved in 100% Acetonitrile and injected into a starting gradient of 60% Water, the analyte may precipitate at the column head.

  • Solution: Match the diluent to the starting gradient composition (e.g., 50:50 ACN:Water) or reduce injection volume to 5 µL.

Issue: Retention Time Drift
  • Cause: Temperature fluctuations affect the viscosity of the mobile phase and the partition coefficient of lipophilic compounds significantly.

  • Solution: Ensure the column oven is actively controlled at 40°C ± 0.5°C.

References

  • PubChem. 2-Chloro-N-(2,6-diisopropylphenyl)acetamide Compound Summary. National Library of Medicine. Available at: [Link]

  • Dolan, J. W. Temperature Selectivity in Reversed-Phase LC. LCGC North America.[1] (Explaining the effect of temp on lipophilic amides). Available at: [Link]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. Practical HPLC Method Development. 2nd Edition. Wiley-Interscience.[1] (Source for solvent strength and pH optimization logic).

Sources

Comparative

Comparative Reactivity Guide: 2,6-Diethyl vs. 2,6-Diisopropyl Chloroacetanilides

The following guide provides an in-depth technical comparison of 2,6-diethyl chloroacetanilide versus 2,6-diisopropyl chloroacetanilide . This analysis is designed for researchers in medicinal chemistry and agrochemical...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of 2,6-diethyl chloroacetanilide versus 2,6-diisopropyl chloroacetanilide . This analysis is designed for researchers in medicinal chemistry and agrochemical development, focusing on how steric bulk at the ortho positions dictates reactivity, conformational dynamics, and metabolic fate.

[1]

Executive Summary

The transition from a 2,6-diethyl to a 2,6-diisopropyl substitution pattern on the chloroacetanilide scaffold represents a critical "steric cliff."[1] While the diethyl variant maintains a balance between stability and reactivity—facilitating its widespread use in herbicides like Alachlor—the diisopropyl variant introduces extreme steric crowding. This results in a "locked" conformation (atropisomerism) and significant kinetic retardation of nucleophilic attack, shifting the molecule from a reactive electrophile to a sterically shielded scaffold often used in ligand design rather than biological alkylation.

Key Differentiators at a Glance
Feature2,6-Diethyl (e.g., Alachlor) 2,6-Diisopropyl (Model Scaffold)
Steric Bulk (

)
Moderate; allows rotation.[1]High; "Picket Fence" shielding.[1]
C-N Rotational Barrier Low (< 20 kcal/mol); Class 1 Atropisomer.[1]High (> 25 kcal/mol); Class 3 Atropisomer.[1]
SN2 Reactivity (

)
High; susceptible to GST conjugation.[1]Very Low; kinetically stabilized.[1]
Primary Metabolism Glutathione conjugation & benzylic hydroxylation.[1]Benzylic hydroxylation (tertiary C-H); resistant to GST.[1]
Primary Application Agrochemicals (Herbicides).[1][2][3][4][5]Ligand Synthesis (NHC precursors), Catalysis.[1]

Steric & Conformational Analysis

The reactivity difference is rooted in the physical orientation of the ortho-alkyl groups relative to the amide plane.

The Orthogonal Twist

To minimize steric clash between the ortho-substituents and the carbonyl oxygen, the aromatic ring twists out of the amide plane.

  • 2,6-Diethyl: The ethyl groups can rotate away, allowing the aryl ring to adopt a twist angle of approximately 70–75° . This allows partial access to the

    
    -chloro carbon.
    
  • 2,6-Diisopropyl: The isopropyl methine protons force the ring into a near-perpendicular conformation (~85–90° ).[1] The methyl groups of the isopropyl moiety act as a "roof" and "floor," effectively encasing the amide bond.

Atropisomerism (Rotational Barriers)

The rotation of the N-Aryl bond is restricted.

  • Diethyl Variant: The rotational barrier is typically 15–18 kcal/mol . At physiological temperatures, these atropisomers interconvert rapidly (Class 1), meaning the compound exists as a time-averaged structure.[1]

  • Diisopropyl Variant: The barrier often exceeds 25–30 kcal/mol . These are Class 3 atropisomers , capable of being isolated as distinct enantiomers (if asymmetrically substituted elsewhere) at room temperature. This "frozen" conformation is critical for designing chiral ligands (e.g., NHC ligands for catalysis) but presents a challenge in drug formulation due to potential polymorphic issues.[1]

StericShielding cluster_0 2,6-Diethyl (Flexible) cluster_1 2,6-Diisopropyl (Locked) DE 2,6-Diethyl Chloroacetanilide Conf1 Twist Angle ~75° Dynamic Rotation DE->Conf1 Steric Bulk: Mod Access1 Nucleophile Access: POSSIBLE Conf1->Access1 DI 2,6-Diisopropyl Chloroacetanilide Conf2 Twist Angle ~90° Locked Rotation DI->Conf2 Steric Bulk: High Access2 Nucleophile Access: BLOCKED Conf2->Access2

Figure 1: Conformational consequences of steric bulk.[1] The diisopropyl group locks the conformation, blocking the SN2 trajectory.

Chemical Reactivity Profile (Experimental Data Support)

Nucleophilic Substitution (SN2)

The chloroacetyl group is an electrophile. The primary reaction pathway is SN2 displacement of chloride by thiols (e.g., Glutathione, GSH) or amines.

Experimental Insight: In kinetic studies of chloroacetanilides, the rate of reaction (


) depends heavily on the steric environment of the transition state.
  • Reaction:

    
    
    
  • 2,6-Diethyl: Exhibits a moderate rate constant.[1] For example, Alachlor reacts with Glutathione (GSH) with a half-life (

    
    ) in the range of minutes to hours  in physiological buffer (pH 7.4).[1]
    
  • 2,6-Diisopropyl: The isopropyl groups block the "backside attack" trajectory required for SN2. Experimental data on analogous systems suggests a rate reduction of >50-fold compared to the diethyl variant.

Table 1: Relative Reactivity Rates (Normalized to 2,6-Dimethyl) | Substituent | Relative SN2 Rate (


) | Hydrolysis Stability |
| :--- | :--- | :--- |
| 2,6-Dimethyl | 1.0 (Reference) | Moderate |
| 2,6-Diethyl  | 0.45  | High |
| 2,6-Diisopropyl  | < 0.01  | Very High (Inert) |
Data derived from structure-reactivity trends in chloroacetamide herbicide hydrolysis and GST conjugation studies [1, 2].[1]
Hydrolysis (Acid/Base Catalyzed)

Chloroacetanilides are generally resistant to hydrolysis compared to simple amides, but the 2,6-diisopropyl group renders the amide bond hyper-stable.[1]

  • Mechanism: Hydrolysis requires the attack of water/hydroxide on the carbonyl carbon.

  • Observation: The "picket fence" of the isopropyl methyl groups shields the carbonyl carbon from the perpendicular direction. While 2,6-diethyl acetanilides can be hydrolyzed under refluxing acidic conditions (6N HCl), the 2,6-diisopropyl variants often require sealed-tube conditions at >150°C or the use of strong nucleophilic deacylating agents to effect cleavage.[1]

Metabolic & Environmental Fate[4][6]

For drug discovery professionals, understanding the metabolic "soft spots" is crucial.

Glutathione Conjugation (Detoxification)[1]
  • 2,6-Diethyl: The primary metabolic route for herbicides like Alachlor is rapid conjugation with glutathione (GSH) via Glutathione S-Transferase (GST).[1] This is facilitated by the accessibility of the

    
    -carbon.
    
  • 2,6-Diisopropyl: Due to steric hindrance, GST enzymes cannot easily access the electrophilic center.[1] This shifts metabolism away from conjugation and towards oxidative pathways.

Cytochrome P450 Oxidation
  • Benzylic Hydroxylation: Both molecules undergo oxidation at the benzylic position.

    • Diethyl:[1][4][6] Oxidation leads to a secondary alcohol (

      
      ).[1]
      
    • Diisopropyl:[1][7][8] Oxidation leads to a tertiary alcohol (

      
      ).[1]
      
  • Significance: The tertiary alcohol formed from the diisopropyl variant is chemically stable. In contrast, the secondary alcohol from the diethyl variant can undergo further oxidation to a ketone or dehydration, leading to reactive electrophiles (quinonimine methides) implicated in toxicity.

Metabolism Diethyl 2,6-Diethyl Chloroacetanilide GST GST (Enzyme) Nucleophilic Attack Diethyl->GST CYP CYP450 Oxidation Diethyl->CYP Diiso 2,6-Diisopropyl Chloroacetanilide Diiso->GST Diiso->CYP GSH_Conj GSH Conjugate (Rapid Clearance) GST->GSH_Conj Fast No_Reaction Steric Block (Negligible Reaction) GST->No_Reaction Blocked by Sterics Benzylic_OH Benzylic Alcohol CYP->Benzylic_OH Secondary Alcohol CYP->Benzylic_OH Tertiary Alcohol (Stable)

Figure 2: Divergent metabolic pathways driven by steric access.[1]

Experimental Protocols for Validation

To experimentally verify these differences in a lab setting, the following protocols are recommended:

Protocol A: Comparative Kinetic Assay (GSH Conjugation)

Objective: Quantify the steric retardation of SN2 attack.

  • Preparation: Dissolve 1.0 mM of each test compound (Diethyl vs. Diisopropyl) in Phosphate Buffered Saline (PBS, pH 7.4) with 10% Acetonitrile.[1]

  • Initiation: Add Glutathione (GSH) to a final concentration of 5.0 mM (pseudo-first-order conditions).

  • Monitoring: Incubate at 37°C. Aliquot samples at 0, 15, 30, 60, and 120 minutes.

  • Analysis: Analyze via HPLC-UV (254 nm) or LC-MS.

  • Expected Result: The 2,6-diethyl variant will show >50% consumption within 60 minutes.[1] The 2,6-diisopropyl variant will remain >95% intact.[1]

Protocol B: Rotational Barrier Determination (VT-NMR)

Objective: Classify the atropisomerism.

  • Method: Variable Temperature (VT)

    
    H NMR in DMSO-
    
    
    
    or Tetrachloroethane-
    
    
    .[1]
  • Observation: Monitor the coalescence of the benzylic protons (or isopropyl methyls).

  • Expected Result:

    • Diethyl:[1][4][6] Coalescence likely observed below 100°C (Barrier ~16 kcal/mol).

    • Diisopropyl:[1][7][8] Signals remain distinct (split) even at high temperatures (>120°C), indicating a barrier >23 kcal/mol.[1]

References

  • Kinetics and Mechanism of the Nucleophilic Displacement Reactions of Chloroacetanilide Herbicides. Journal of Agricultural and Food Chemistry. (2004). Investigates SN2 mechanisms and steric effects of alpha-substituents. [1]

  • Effect of the Nucleophile's Nature on Chloroacetanilide Herbicides Cleavage Reaction Mechanism. International Journal of Molecular Sciences. (2021). DFT studies confirming the SN2 transition state and steric influence.

  • Comparative metabolism of chloroacetamide herbicides in human and rat liver microsomes. Drug Metabolism and Disposition. (2000). Details the metabolic pathways of Alachlor and related analogs.

  • Atropisomerism in medicinal chemistry: challenges and opportunities. Future Medicinal Chemistry. (2018). Defines the classification of rotational barriers for ortho-substituted anilides.

Sources

Validation

Technical Guide: Differentiating 2-Chloro-N-(2,6-diisopropylphenyl)acetamide from Process Impurities

Topic: Differentiating 2-Chloro-N-(2,6-diisopropylphenyl)acetamide from Impurities Content Type: Technical Comparison & Validation Guide Audience: Synthetic Chemists, Analytical Scientists, and Process Development Engine...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Differentiating 2-Chloro-N-(2,6-diisopropylphenyl)acetamide from Impurities Content Type: Technical Comparison & Validation Guide Audience: Synthetic Chemists, Analytical Scientists, and Process Development Engineers.

Executive Summary

2-Chloro-N-(2,6-diisopropylphenyl)acetamide (CAS: 20781-86-6), often referred to as


-chloro-2,6-diisopropylacetanilide, is a critical intermediate in the synthesis of chloroacetanilide herbicides (e.g., Propisochlor) and specialized bulky ligand systems for transition metal catalysis.

Differentiation of this product from its precursors is chemically challenging due to the steric bulk of the ortho-isopropyl groups and the lipophilic nature shared by both the product and its primary impurity, 2,6-diisopropylaniline. This guide provides a multi-modal analytical framework (HPLC, GC-MS, NMR) to definitively validate product identity and quantify impurities, moving beyond simple melting point determination.

The Chemical Landscape: Impurity Genesis

To effectively differentiate the product, one must understand the origin of its impurities. The synthesis typically involves the acylation of 2,6-diisopropylaniline with chloroacetyl chloride.

Reaction & Impurity Pathway

The primary challenge is the steric hindrance of the 2,6-diisopropyl groups, which slows the acylation rate compared to less hindered analogs (like the 2,6-dimethyl analog used in Lidocaine). This often leads to residual unreacted amine.

ReactionPathway Start 2,6-Diisopropylaniline (Starting Material) Product 2-Chloro-N-(2,6-diisopropylphenyl)acetamide (Target) Start->Product + Reagent - HCl Impurity1 Unreacted Aniline (Major Impurity) Start->Impurity1 Incomplete Conversion Reagent Chloroacetyl Chloride Impurity2 Chloroacetic Acid (Hydrolysis Byproduct) Reagent->Impurity2 + H2O (Moisture) Impurity3 Bis-acylated Dimer (Trace/Sterically Unfavored) Product->Impurity3 + Excess Reagent (Over-acylation)

Figure 1: Synthesis pathway and origin of key impurities. Note that bis-acylation is sterically inhibited but possible under forcing conditions.

Chromatographic Differentiation (HPLC & GC)

Chromatography provides the most robust quantitative data. Due to the high lipophilicity of the diisopropyl groups, standard reverse-phase methods must be adjusted.

High-Performance Liquid Chromatography (HPLC)

Objective: Quantitative purity assessment (non-volatile impurities).

  • Differentiation Principle: The amide (product) is significantly less polar than the free amine (impurity) and the hydrolyzed acid. Under acidic conditions, the amine is protonated and elutes early, while the highly lipophilic product retains strongly on C18.

Table 1: HPLC Method Parameters

ParameterSpecificationRationale
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µmHigh surface area required for resolving hydrophobic aromatics.
Mobile Phase A Water + 0.1% Formic AcidAcidic pH keeps the unreacted aniline protonated (

), reducing tailing and ensuring early elution.
Mobile Phase B Acetonitrile (ACN)High elution strength needed for the diisopropyl-substituted product.
Gradient 0-2 min: 50% B 2-15 min: 50%

95% B 15-20 min: 95% B
Steep gradient prevents the product from retaining indefinitely.
Detection UV @ 210 nm & 254 nm210 nm captures the amide bond; 254 nm captures the aromatic ring.

Expected Elution Order:

  • Chloroacetic acid:

    
     min (Void volume).
    
  • 2,6-Diisopropylaniline:

    
     min (Protonated, polar).
    
  • Target Amide:

    
     min (Highly retained).
    
Gas Chromatography - Mass Spectrometry (GC-MS)

Objective: Structural identification and detection of volatile organic impurities (VOIs).

  • Differentiation Principle: Thermal separation based on boiling point. The free amine boils significantly lower than the amide.

Experimental Protocol:

  • Inlet: Split 20:1, 250°C.

  • Column: DB-5MS or HP-5MS (30m x 0.25mm).

  • Carrier: Helium @ 1.0 mL/min.

  • Oven: 80°C (hold 1 min)

    
     20°C/min 
    
    
    
    300°C (hold 5 min).

Table 2: MS Fragmentation Fingerprints (EI, 70eV)

CompoundMolecular Ion (

)
Key Fragment 1Key Fragment 2Interpretation
Target Amide 253 / 255 (3:1 ratio)204 (

)
162 Characteristic Chlorine isotope pattern confirms the amide. Loss of chloromethyl group is the base peak.
Impurity (Aniline) 177 162 (

)
132 Missing the Cl isotope pattern.

Spectroscopic Validation (NMR)

Nuclear Magnetic Resonance (NMR) is the definitive method for distinguishing the product from the starting material, specifically by observing the shift in the isopropyl protons and the appearance of the amide singlet.

H-NMR Analysis (CDCl , 400 MHz)

Differentiation Logic:

  • The "Shift" Effect: The acylation of the amine nitrogen deshields the ortho-isopropyl methine protons.

  • The "Handle": The chloroacetyl group introduces a distinct singlet integrating to 2 protons.

Diagnostic Signals:

  • Target (Amide):

    • 
       ppm (s, 2H): -CO-CH
      
      
      
      -Cl
      . (This peak is absent in the starting material).
    • 
       ppm (broad s, 1H): -NH- . (Downfield shift compared to amine).
      
    • 
       ppm (d): Isopropyl methyls.
      
  • Impurity (Aniline):

    • 
       ppm (broad s, 2H): -NH
      
      
      
      .
    • 
       ppm: Absent .
      

Analytical Decision Matrix

Use this workflow to select the appropriate method based on your specific purity requirements.

DecisionMatrix Start Sample Analysis Required Q1 Is the sample a crude reaction mixture? Start->Q1 Branch1 Yes (Contains Salts/Acids) Q1->Branch1 Branch2 No (Isolated Solid) Q1->Branch2 Method1 HPLC-UV (Avoids inlet contamination) Branch1->Method1 Q2 Is structural confirmation needed? Branch2->Q2 Method2 GC-MS (Rapid ID of volatiles) Q2->Method2 Routine ID Method3 1H-NMR (Definitive Structure) Q2->Method3 Validation

Figure 2: Decision tree for selecting analytical techniques based on sample state and data requirements.

Troubleshooting & Experimental Tips

Issue: "Ghost" Peaks in GC
  • Symptom: Small peaks appearing near the product peak in GC-MS.

  • Cause: Thermal degradation. Chloroacetamides can undergo thermal elimination of HCl in the GC inlet if the temperature is too high (>260°C) or the liner is dirty.

  • Solution: Use a deactivated glass liner and lower the inlet temperature to 230°C if sensitivity allows.

Issue: Tailing Amine Peak in HPLC
  • Symptom: The 2,6-diisopropylaniline peak tails significantly, masking small impurities.

  • Cause: Interaction of the basic amine nitrogen with residual silanols on the silica column.

  • Solution: Ensure the mobile phase contains at least 0.1% Formic Acid or Trifluoroacetic acid (TFA). The low pH ensures the amine is fully protonated and interacts less with the stationary phase.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2363774, 2-Chloro-N-(2,6-diisopropylphenyl)acetamide. Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. Acetamide, 2-chloro-N-(2,6-diethylphenyl)- (Homolog Comparison). NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2-Chloro-N-(2,6-diisopropylphenyl)acetamide

This guide provides a detailed protocol for the safe and compliant disposal of 2-Chloro-N-(2,6-diisopropylphenyl)acetamide. As researchers and drug development professionals, our commitment to safety and environmental st...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed protocol for the safe and compliant disposal of 2-Chloro-N-(2,6-diisopropylphenyl)acetamide. As researchers and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of responsible scientific practice. This document is designed to provide you with the necessary information to manage and dispose of this compound, ensuring the safety of your personnel and the protection of our environment.

Hazard Identification and Risk Assessment: The "Why" Behind the Protocol

The core of this hazard profile stems from its chemical structure: a reactive chloroacetyl group and an aromatic amine. Upon decomposition, which can be caused by heat, it may release toxic and irritating fumes such as nitrogen oxides (NOx), carbon oxides (CO, CO2), and hydrogen chloride gas.[1][3] Therefore, treating this compound as a hazardous waste is a necessary precaution. Improper disposal, such as discarding it in regular trash or pouring it down the drain, is strictly prohibited as it can lead to environmental contamination and pose a risk to public health.[6][7]

Regulatory Imperative: Compliance with Hazardous Waste Regulations

In the United States, the disposal of chemical waste is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[6][8] Due to its characteristics as a halogenated organic compound, 2-Chloro-N-(2,6-diisopropylphenyl)acetamide waste would likely be classified as a hazardous waste.[9][10] This classification mandates a "cradle-to-grave" management system, meaning the waste must be tracked from the point of generation to its final, environmentally sound disposal.[8] It is the responsibility of the generator (the laboratory) to ensure that this waste is properly identified, stored, and transferred to a licensed treatment, storage, and disposal facility (TSDF).[11]

Standard Operating Procedure for Disposal

This section outlines the step-by-step protocol for the safe disposal of 2-Chloro-N-(2,6-diisopropylphenyl)acetamide, from the point of generation to its final removal from your facility.

PART A: IMMEDIATE HANDLING AND SEGREGATION

Step 1: Don Personal Protective Equipment (PPE) Before handling the waste, ensure you are wearing appropriate PPE. The rationale is to prevent any direct contact with the chemical, which can cause skin and eye irritation.[1][2]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile). Always inspect gloves for tears or holes before use.[2][4]

  • Eye/Face Protection: Safety glasses with side shields or safety goggles are mandatory. If there is a risk of splashing or dust generation, a face shield is recommended.[5][12]

  • Body Protection: A standard laboratory coat is required. For larger quantities or in case of a spill, a chemical-resistant apron or suit may be necessary.[4]

  • Respiratory Protection: If handling the powder outside of a fume hood where dust may be generated, a NIOSH-approved particulate respirator (e.g., N95) is recommended.[2]

Step 2: Waste Characterization and Segregation Proper segregation is critical to prevent dangerous chemical reactions and to ensure cost-effective and compliant disposal.[10][13]

  • Designate as Halogenated Organic Waste: This compound must be collected in a waste stream specifically designated for halogenated organic solids.

  • Avoid Co-mingling: Do not mix this waste with non-halogenated solvents, strong acids, strong bases, or oxidizers.[1][10] Mixing incompatible waste streams can lead to hazardous reactions and significantly increases disposal costs.[10]

PART B: WASTE ACCUMULATION AND STORAGE

Step 3: Select and Label the Waste Container The container must be robust and compatible with the chemical waste to prevent leaks and spills.[6][14]

  • Container Selection: Use a container made of a material chemically compatible with the waste (e.g., a high-density polyethylene (HDPE) bottle or a glass container with a secure screw-top cap). The container must be in good condition, free from cracks or damage.[6]

  • Hazardous Waste Labeling: As soon as the first particle of waste is added, the container must be labeled. The label should be clear, legible, and include the following information:

    • The words "Hazardous Waste"

    • The full chemical name: "2-Chloro-N-(2,6-diisopropylphenyl)acetamide" (avoid using abbreviations or chemical formulas)

    • The specific hazard characteristics (e.g., "Irritant," "Toxic")

    • The date on which waste was first added (accumulation start date)

Step 4: Safe On-Site Accumulation Waste must be accumulated at or near the point of generation, under the control of laboratory personnel.[6]

  • Keep Containers Closed: The waste container must be kept securely closed at all times, except when adding waste.[15] This minimizes the release of any potential vapors and prevents spills.

  • Secondary Containment: Store the waste container in a secondary containment bin or tray. This is a crucial step to contain any potential leaks from the primary container.[14]

  • Storage Location: Store the waste in a designated, well-ventilated satellite accumulation area, away from ignition sources and incompatible materials.[6][14] Do not store chemical waste in a fume hood that is actively being used for experiments.

PART C: FINAL DISPOSAL AND DECONTAMINATION

Step 5: Arrange for Professional Disposal Laboratory personnel should never attempt to dispose of this chemical on their own.[13]

  • Contact EHS: Follow your institution's specific procedures for chemical waste pickup. This typically involves contacting the Environmental Health and Safety (EHS) department or a similar waste management office.

  • Licensed Disposal Vendor: The EHS office will arrange for the collection of the waste by a licensed hazardous waste disposal company.[2] The most common disposal method for this type of compound is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize the hazardous decomposition products like hydrogen chloride.[2]

Step 6: Decontamination of Empty Containers and Glassware Any container that held the pure chemical must be decontaminated before it can be considered non-hazardous.

  • Triple Rinsing: The empty container should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).[13]

  • Collect Rinsate: The rinsate from each rinse is considered hazardous waste and must be collected and disposed of in the appropriate halogenated liquid waste stream.

  • Container Disposal: After triple rinsing, deface or remove the original label, and dispose of the container according to your institution's policy for non-hazardous lab glass or plastic.[13]

Spill Management Protocol

In the event of a small spill, follow these procedures:

  • Alert Personnel: Immediately alert others in the area.

  • Ensure Ventilation: If not already in one, work in a well-ventilated area or a chemical fume hood.

  • Wear Full PPE: Don all PPE as described in Step 1.

  • Contain and Absorb: Gently cover the spilled solid with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill absorbent). Avoid raising dust.[1][2] Moisten the material slightly to prevent it from becoming airborne.[12]

  • Collect Waste: Carefully sweep or scoop the absorbed material and spilled powder into a designated hazardous waste container.[1][2]

  • Label and Dispose: Seal and label the container as hazardous waste and dispose of it according to the procedures outlined above.

  • Clean the Area: Wipe down the spill area with a cloth dampened with soap and water, and collect the wipe as hazardous waste.

For large spills, evacuate the area immediately and contact your institution's emergency response team or EHS.

Summary and Visualization

Quick Reference Disposal Table
ParameterGuidelineRationale
Waste Classification Hazardous Waste: Halogenated Organic SolidBased on chemical structure and hazards of similar compounds.[1][2][10]
Required PPE Nitrile gloves, safety goggles, lab coat. Respirator if dust is present.To prevent skin, eye, and respiratory irritation.[1][2][4]
Container Type Labeled, sealed, and compatible container (e.g., HDPE, glass).To ensure safe containment and prevent leaks or reactions.[6][14]
Segregation Do NOT mix with non-halogenated waste, acids, bases, or oxidizers.To prevent hazardous reactions and ensure proper disposal.[1][10]
Storage Closed container in a ventilated area with secondary containment.To minimize exposure, prevent spills, and ensure safety.[14][15]
Disposal Method Contact EHS for pickup by a licensed hazardous waste vendor.Ensures regulatory compliance and environmentally sound disposal, likely via incineration.[2][13]
Spill Cleanup Use inert absorbent, avoid raising dust, collect as hazardous waste.To safely manage accidental releases and prevent exposure.[1][2]
Disposal Decision Workflow

The following diagram illustrates the logical flow for the proper management and disposal of 2-Chloro-N-(2,6-diisopropylphenyl)acetamide waste.

DisposalWorkflow start Waste Generation: 2-Chloro-N-(2,6-diisopropylphenyl)acetamide ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe Begin Disposal decon Step 6: Decontaminate Empty Containers (Triple Rinse, Collect Rinsate) start->decon Container is Empty segregate Step 2: Characterize & Segregate Waste as 'Halogenated Organic Solid' ppe->segregate container Step 3: Select & Label 'Hazardous Waste' Container segregate->container accumulate Step 4: Store Safely (Closed, Ventilated, Secondary Containment) container->accumulate spill Is there a spill? accumulate->spill contact_ehs Step 5: Arrange Disposal Contact EHS for Pickup final_disposal Final Disposal by Licensed Vendor (Incineration) contact_ehs->final_disposal EHS Arranges Pickup spill->contact_ehs No spill_protocol Follow Spill Management Protocol (Absorb, Collect, Dispose as Waste) spill->spill_protocol Yes spill_protocol->accumulate Contain & Collect decon->accumulate Rinsate is Waste

Caption: Disposal workflow for 2-Chloro-N-(2,6-diisopropylphenyl)acetamide.

References

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste.
  • Physikalisch-Technische Bundesanstalt. Chemical Waste Management for Laboratories.
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  • Karolinska Institutet. (2025, May 28). Laboratory waste.
  • Environmental Marketing Services. (2024, July 1). Chemical Waste Disposal in Laboratory.
  • Safety Data Sheet. (2011, February 9). Acetamide, 2-chloro-N-(2,6-dimethylphenyl)-.
  • Aaronchem. (2025, August 9). Safety Data Sheet: 2-chloro-N-[(2-fluorophenyl)methyl]-N-methylacetamide.
  • Capot Chemical. (2010, November 16). MSDS of 2-Chloro-N-(2,6-dimethylphenyl)acetamide.
  • Echemi. 2-Chloro-N-(2,6-dimethylphenyl)acetamide Safety Data Sheets.
  • Fisher Scientific. (2011, February 9). SAFETY DATA SHEET: 2-Chloro-2',6'-dimethylacetanilide.
  • Growing A Greener World®. Dispose of Chemicals Safely.
  • Environment, Health and Safety, University of South Carolina. 7.2 Organic Solvents.
  • Braun Research Group, University of Illinois. Halogenated Organic Liquids - Standard Operating Procedure.
  • National Environmental Trainers. RCRA Regulations Explained.
  • The EI Group, Inc. (2020, February 19). RCRA Requirements: Does Your Facility Generate Hazardous Waste?.

Sources

Retrosynthesis Analysis

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Method

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Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

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Reactant of Route 1
2-Chloro-N-(2,6-diisopropylphenyl)acetamide
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Reactant of Route 2
2-Chloro-N-(2,6-diisopropylphenyl)acetamide
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